Valiglurax
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2H-pyrazolo[3,4-b]pyridin-3-yl)-1-(trifluoromethyl)isoquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5/c17-16(18,19)13-11-4-3-10(8-9(11)5-7-20-13)22-15-12-2-1-6-21-14(12)23-24-15/h1-8H,(H2,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEXKBWCUUFJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)NC3=CC4=C(C=C3)C(=NC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Valiglurax (VU2957): A Preclinical Positive Allosteric Modulator of mGluR4 for Parkinson's Disease
An In-depth Technical Guide on the Mechanism of Action
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This leads to a dopamine deficit in the basal ganglia, disrupting the neural circuitry that controls movement and resulting in cardinal motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. Current treatments primarily focus on dopamine replacement therapies, which can have limitations and long-term side effects.[1] Consequently, there is a significant need for novel non-dopaminergic therapeutic strategies.
One promising target is the metabotropic glutamate receptor 4 (mGluR4), a G-protein coupled receptor highly expressed in the basal ganglia.[1] Selective activation of mGluR4 has been shown to normalize basal ganglia output and alleviate motor symptoms in preclinical models of Parkinson's disease. Valiglurax (VU2957) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of mGluR4 that was evaluated as a preclinical candidate for the treatment of PD.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, experimental protocols, and visual diagrams.
Core Mechanism of Action: Modulation of the Indirect Pathway
In the parkinsonian state, the loss of dopamine leads to overactivity of the indirect pathway in the basal ganglia. This results in excessive inhibition of the thalamus and subsequent suppression of motor commands. This compound, as an mGluR4 PAM, works by enhancing the activity of this receptor, which is strategically located on presynaptic terminals of striatopallidal neurons. Activation of these presynaptic mGluR4 receptors inhibits the release of the neurotransmitter GABA at the striato-pallidal synapse. This reduction in GABAergic transmission helps to normalize the overactive indirect pathway, thereby alleviating motor deficits.
Signaling Pathway of this compound's Action
Caption: this compound enhances mGluR4 signaling, reducing GABA release and normalizing basal ganglia circuitry.
Quantitative Preclinical Data
This compound has demonstrated a promising pharmacological and pharmacokinetic profile in preclinical studies. The following tables summarize the key quantitative data.
In Vitro Potency and Selectivity
| Parameter | Species | Value | Assay Type |
| EC₅₀ | Human | 64.6 nM | mGluR4/Gqi5 |
| EC₅₀ | Rat | 197 nM | mGluR4 GIRK |
| Selectivity | - | >10 µM | Against mGlu₁,₂,₃,₅,₆,₇,₈ |
Table 1: In vitro potency and selectivity of this compound.
In Vivo Pharmacokinetics
| Species | Bioavailability (F%) | Clearance (CLp) (mL/min/kg) | Half-life (t½) (h) |
| Rat | 100% | 37.7 | ~1-4 |
| Mouse | 79% | 78.3 | ~1-4 |
| Dog | 37.5% | 31.6 | ~1-4 |
| Cynomolgus Monkey | 31.6% | 17.7 | ~1-4 |
Table 2: In vivo pharmacokinetic parameters of this compound across different species.
Key Preclinical Efficacy Studies
The efficacy of this compound in a preclinical model of Parkinson's disease was assessed using the haloperidol-induced catalepsy (HIC) model in rats. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state that is considered a surrogate for parkinsonian akinesia.
Experimental Protocol: Haloperidol-Induced Catalepsy in Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Catalepsy: Haloperidol is administered intraperitoneally (i.p.) at a dose of 1.5 mg/kg.
-
Drug Administration: this compound is administered orally (p.o.) at varying doses (e.g., 0.3-30 mg/kg) at a specified time point after haloperidol administration.
-
Behavioral Assessment: Catalepsy is measured at set intervals. The rat is placed with its forepaws on a horizontal bar, and the latency to remove both paws is recorded.
-
Data Analysis: The effect of this compound on reducing the cataleptic state is compared to a vehicle control group.
In the HIC model, this compound demonstrated a dose-dependent reversal of catalepsy, with a minimum effective dose (MED) of 1 mg/kg. At this dose, the cerebrospinal fluid (CSF) concentration of this compound was found to be 148 nM, which is in line with its in vitro potency.
Preclinical Drug Development Workflow
The evaluation of a preclinical candidate like this compound follows a structured workflow to assess its potential as a therapeutic agent.
Caption: A typical workflow for the preclinical evaluation of a Parkinson's disease drug candidate.
Conclusion
This compound represents a significant advancement in the development of mGluR4 PAMs for Parkinson's disease. Its mechanism of action, centered on the selective modulation of the overactive indirect pathway in the basal ganglia, offers a promising non-dopaminergic approach to symptom management. The robust preclinical data, demonstrating both in vitro potency and in vivo efficacy, underscore the therapeutic potential of this target. While this compound itself did not proceed to clinical trials due to formulation challenges, the insights gained from its preclinical development continue to inform the ongoing research into mGluR4 modulators as a novel treatment paradigm for Parkinson's disease.
References
- 1. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Valiglurax: A Technical Guide to a Preclinical mGlu4 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valiglurax (also known as VU0652957 or VU2957) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3] It was evaluated as a preclinical candidate for the treatment of Parkinson's disease.[1][2] The therapeutic rationale for developing mGlu4 PAMs for Parkinson's disease stems from the receptor's role in modulating neurotransmission within the basal ganglia. Selective activation of mGlu4 is believed to decrease the output of the indirect pathway in the basal ganglia, which can help alleviate motor symptoms. Preclinical data have suggested that potentiation of mGlu4 could be a "pharmacological mimic" of deep brain stimulation (DBS), a current treatment for Parkinson's disease.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
Mechanism of Action & Signaling Pathway
This compound acts as a positive allosteric modulator of mGlu4. This means that it does not directly activate the receptor itself but enhances the receptor's response to its endogenous ligand, glutamate. mGlu4 is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This modulation of the cAMP pathway ultimately influences downstream cellular processes and neurotransmitter release.
Caption: mGlu4 Receptor Signaling Pathway.
Quantitative Preclinical Data
The preclinical development of this compound involved a comprehensive assessment of its in vitro and in vivo pharmacology, as well as its drug metabolism and pharmacokinetic (DMPK) properties.
In Vitro Pharmacology
This compound demonstrated potent and selective positive allosteric modulation of both human and rat mGlu4 receptors.
| Parameter | Species | Assay | Value |
| EC50 | Human | mGlu4/Gqi5 | 64.6 nM |
| EC50 | Rat | mGlu4 GIRK | 197 nM |
| Selectivity | Human | mGlu1-3, 5-8 | >10 µM |
In Vivo Efficacy in a Parkinson's Disease Model
The efficacy of this compound was evaluated in the haloperidol-induced catalepsy (HIC) model in rats, a standard preclinical model for assessing potential anti-Parkinsonian effects.
| Model | Species | Administration Route | MED | Plasma Concentration at MED | CSF Concentration at MED |
| Haloperidol-Induced Catalepsy | Rat | Oral (p.o.) | 1 mg/kg | 322 nM | 148 nM |
Drug Metabolism and Pharmacokinetics (DMPK)
This compound exhibited favorable DMPK properties across multiple species, including good oral bioavailability.
| Species | Oral Bioavailability (%) | Clearance (CLp, mL/min/kg) |
| Mouse | 79 | 78.3 |
| Rat | 100 | 37.7 |
| Dog | 37.5 | 31.6 |
| Cynomolgus Monkey | 31.6 | 17.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
In Vitro Functional Assays
1. Human mGlu4 Potency Assay (Calcium Mobilization with Gqi5)
This assay measures the potentiation of glutamate-induced calcium mobilization in a cell line co-expressing human mGlu4 and a chimeric G-protein, Gqi5. The Gqi5 protein allows the Gi/o-coupled mGlu4 receptor to signal through the Gq pathway, leading to a measurable increase in intracellular calcium.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human mGlu4 and the chimeric G-protein Gqi5.
-
Assay Principle: Measurement of intracellular calcium flux using a fluorescent calcium indicator dye.
-
Protocol:
-
Cells are plated in 384-well microplates and incubated overnight.
-
The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.
-
After an incubation period to allow for dye uptake, the dye solution is removed, and the cells are washed.
-
This compound, at varying concentrations, is added to the wells.
-
After a short pre-incubation with this compound, a sub-maximal concentration (EC20) of glutamate is added to stimulate the mGlu4 receptor.
-
Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.
-
Data are analyzed to determine the EC50 of this compound for potentiating the glutamate response.
-
2. Rat mGlu4 Potency Assay (GIRK Thallium Flux)
This assay assesses the potentiation of glutamate-induced activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in a cell line expressing rat mGlu4.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing rat mGlu4 and GIRK channel subunits.
-
Assay Principle: Activation of mGlu4 by glutamate leads to the opening of co-expressed GIRK channels, allowing for the influx of thallium ions. The influx of thallium is detected by a thallium-sensitive fluorescent dye.
-
Protocol:
-
Cells are plated in 384-well microplates and incubated overnight.
-
The culture medium is replaced with a buffer containing a thallium-sensitive fluorescent dye.
-
After a dye-loading period, this compound at various concentrations is added to the wells.
-
Following a brief pre-incubation, a solution containing an EC20 concentration of glutamate and thallium sulfate is added to initiate the channel opening and thallium influx.
-
The change in fluorescence is measured over time using a fluorescence plate reader.
-
The EC50 of this compound for potentiating the glutamate-induced thallium flux is calculated from the concentration-response curves.
-
In Vivo Efficacy Model
Haloperidol-Induced Catalepsy (HIC) in Rats
This model is used to assess the potential of a compound to alleviate the motor deficits characteristic of Parkinson's disease. Haloperidol, a dopamine D2 receptor antagonist, induces a state of catalepsy (a failure to correct an externally imposed posture) in rodents, which is considered a surrogate for the akinesia and rigidity seen in Parkinson's disease.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are administered this compound orally (p.o.) at various doses.
-
After a predetermined pretreatment time (e.g., 60 minutes), animals are injected with haloperidol (typically 0.5-1.5 mg/kg, intraperitoneally, i.p.).
-
At the time of peak haloperidol effect (e.g., 30-60 minutes post-injection), catalepsy is assessed.
-
The "bar test" is commonly used for assessment. The rat's forepaws are placed on a horizontal bar raised a few centimeters off the surface.
-
The latency for the rat to remove both forepaws from the bar is recorded, with a maximum cut-off time (e.g., 180 seconds).
-
A dose-dependent reduction in the cataleptic state by this compound indicates potential anti-Parkinsonian efficacy.
-
Drug Discovery and Development Workflow
The preclinical development of a positive allosteric modulator like this compound follows a structured workflow, from initial discovery to in vivo efficacy testing.
Caption: mGlu4 PAM Preclinical Workflow.
Clinical Development Context and Future Directions
While this compound demonstrated a promising preclinical profile, it did not advance into human clinical trials. Another mGlu4 PAM, foliglurax, did progress to Phase II clinical trials for Parkinson's disease. However, the trial did not meet its primary endpoints for efficacy in reducing "off" time and dyskinesia. Treatment with foliglurax was generally found to be safe and well-tolerated. The development of foliglurax was subsequently discontinued.
The journey of this compound and foliglurax highlights the challenges in translating preclinical efficacy of mGlu4 PAMs into clinical benefit for Parkinson's disease. Despite these setbacks, the mGlu4 receptor remains a compelling non-dopaminergic target for neurodegenerative disorders. Future research in this area may focus on developing mGlu4 PAMs with different pharmacological properties or exploring their therapeutic potential in combination with existing treatments. The extensive preclinical characterization of compounds like this compound provides a valuable foundation for these ongoing efforts.
References
- 1. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of Valiglurax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valiglurax (also known as VU2957 and VU0652957) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3][4][5] As a PAM, this compound does not activate the mGlu4 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This mechanism offers a promising therapeutic approach for conditions such as Parkinson's disease by maintaining the natural temporal and spatial patterns of receptor activation. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, including its functional activity, selectivity, and the experimental protocols used for its characterization.
Core Pharmacological Properties
The in vitro pharmacological effects of this compound have been assessed through various functional assays, primarily focusing on its potentiation of glutamate-induced responses at both human and rat mGlu4 receptors.
Quantitative Analysis of In Vitro Activity
The potency and efficacy of this compound as an mGlu4 PAM are summarized in the table below. The data highlights its nanomolar potency in potentiating the glutamate response.
| Parameter | Human mGlu4 (hmGlu4/Gqi5) | Rat mGlu4 (rmGlu4 GIRK) | Reference |
| EC50 | 64.6 nM | 197 nM | |
| pEC50 | 7.19 ± 0.14 | 6.71 ± 0.17 | |
| % Glutamate Max | 92.6 ± 5.0% | 132 ± 1.1% | |
| Predicted Affinity (Kb) | 229 nM (log Kb = -6.64 ± 0.07) | - | |
| Cooperativity (log β) | 1.34 ± 0.05 | - |
Table 1: In Vitro Potency and Efficacy of this compound at Human and Rat mGlu4 Receptors.
Selectivity Profile
This compound exhibits high selectivity for the mGlu4 receptor over other mGlu receptor subtypes.
| Receptor Subtype | Activity | Reference |
| mGlu1, mGlu2, mGlu3, mGlu5, mGlu6, mGlu7, mGlu8 | >10 µM (inactive) |
Table 2: Selectivity of this compound against other mGlu Receptor Subtypes.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Calcium Mobilization Assay (Human mGlu4/Gqi5)
This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in a recombinant cell line co-expressing human mGlu4 and a chimeric G-protein, Gqi5, which couples the Gi/o-linked mGlu4 receptor to the Gq pathway, enabling a calcium readout.
Experimental Workflow:
Figure 1. Workflow for the calcium mobilization assay.
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing human mGlu4 and the Gqi5 chimeric protein are cultured in standard growth medium.
-
Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 15,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: this compound is added to the wells and incubated for 2.5 minutes.
-
Agonist Addition and Signal Detection: An EC20 concentration of glutamate is added to the wells, and the change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader.
GIRK-Mediated Thallium Flux Assay (Rat mGlu4)
This assay measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are downstream effectors of Gi/o-coupled receptors like mGlu4. Channel opening is detected by the influx of thallium ions, which is measured by a thallium-sensitive fluorescent dye.
Experimental Workflow:
References
- 1. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Valiglurax: A Technical Guide on CNS Penetrance and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valiglurax (VU0652957) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3][4] As a potential therapeutic agent for neurological disorders such as Parkinson's disease, its ability to penetrate the central nervous system (CNS) and be effectively absorbed after oral administration is of paramount importance. This technical guide provides an in-depth overview of the CNS penetrance and oral bioavailability of this compound, compiling key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound, focusing on its CNS penetrance and oral bioavailability across different species.
Table 1: CNS Penetrance of this compound [1]
| Species | Brain-to-Plasma Partition Coefficient (Kp) | Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) |
| Rat | 1.51 | 0.09 |
| Cynomolgus Monkey | 1.24 | 0.07 |
Kp indicates the overall distribution of the drug between the brain and plasma. Kp,uu represents the ratio of the unbound drug concentration in the brain to that in the plasma and is a critical indicator of the pharmacologically active drug concentration at the target site.
Table 2: Oral Bioavailability of this compound (as parent API)
| Species | Oral Bioavailability (%) |
| Mouse | 79 |
| Rat | 100 |
| Dog | 37.5 |
| Cynomolgus Monkey | 31.6 |
Table 3: Oral Bioavailability of this compound with Spray-Dried Dispersion (SDD) Formulation
| Species | Formulation | Oral Bioavailability (%) |
| Cynomolgus Monkey | SDD | 58 |
The use of a spray-dried dispersion (SDD) formulation significantly improved the oral bioavailability of this compound in cynomolgus monkeys.
Mandatory Visualizations
Signaling Pathway
Caption: this compound enhances mGluR4 signaling, reducing glutamate release.
Experimental Workflow
Caption: Workflow for preclinical pharmacokinetic evaluation of this compound.
Experimental Protocols
In Vivo Pharmacokinetic Studies for Oral Bioavailability
Objective: To determine the oral bioavailability of this compound in preclinical species.
Animals: Male Sprague-Dawley rats, C57BL/6 mice, Beagle dogs, and Cynomolgus monkeys. Animals are fasted overnight prior to dosing.
Dosing:
-
Oral (PO): this compound is formulated as a suspension or solution and administered via oral gavage for rodents or by capsule for larger animals. The dosing volume is typically 5-10 mL/kg for rodents.
-
Intravenous (IV): For determination of absolute bioavailability, a separate cohort of animals receives this compound dissolved in a suitable vehicle via intravenous injection, typically into a tail vein for rodents or a cephalic vein for larger animals.
Blood Sampling:
-
Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
Bioanalysis:
-
This compound concentrations in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Data Analysis:
-
Pharmacokinetic parameters, including Area Under the Curve (AUC) and clearance, are calculated using non-compartmental analysis.
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Determination of CNS Penetrance (Kp and Kp,uu)
Objective: To quantify the distribution of this compound into the brain.
Animals and Dosing: As described in the oral bioavailability study. Dosing is typically performed to achieve steady-state plasma concentrations.
Sample Collection:
-
At a specified time point after dosing, animals are anesthetized, and a terminal blood sample is collected via cardiac puncture.
-
Immediately following blood collection, the animal is euthanized, and the brain is rapidly excised, rinsed with cold saline, blotted dry, and weighed.
-
Brain and plasma samples are stored at -80°C.
Brain Homogenate Preparation:
-
Brain tissue is homogenized in a specific buffer (e.g., phosphate-buffered saline) to create a 10-20% (w/v) homogenate.
Brain Tissue Binding Assay (for Kp,uu):
-
The fraction of this compound unbound in brain homogenate (fu,brain) is determined using equilibrium dialysis.
-
Brain homogenate containing this compound is dialyzed against a buffer solution using a semipermeable membrane.
-
At equilibrium, the concentrations of this compound in the homogenate and buffer are measured by LC-MS/MS.
-
fu,brain is calculated as the ratio of the concentration in the buffer to the concentration in the homogenate.
Plasma Protein Binding:
-
The fraction of this compound unbound in plasma (fu,plasma) is determined using a similar equilibrium dialysis method.
Bioanalysis:
-
Concentrations of this compound in plasma and brain homogenate are determined by a validated LC-MS/MS method.
Calculations:
-
Kp: Total Brain Concentration / Total Plasma Concentration
-
Kp,uu: (Total Brain Concentration * fu,brain) / (Total Plasma Concentration * fu,plasma)
In Vivo Microdialysis (for unbound brain and plasma concentrations)
Objective: To directly measure the unbound concentrations of this compound in the brain extracellular fluid and blood.
Procedure:
-
A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal. A second probe may be inserted into a blood vessel (e.g., jugular vein).
-
The animal is allowed to recover from surgery.
-
On the day of the experiment, the probes are perfused with a physiological solution (e.g., artificial cerebrospinal fluid) at a slow, constant flow rate.
-
This compound is administered to the animal.
-
Dialysate samples are collected at regular intervals and analyzed by LC-MS/MS to determine the unbound drug concentration over time.
LC-MS/MS Bioanalytical Method
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Sample Preparation:
-
Protein precipitation is a common method for extracting this compound from plasma and brain homogenate. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the sample, which is then vortexed and centrifuged. The supernatant is collected for analysis.
Chromatographic Conditions:
-
A C18 reverse-phase column is typically used for separation.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.
Mass Spectrometric Detection:
-
Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
Conclusion
This compound demonstrates excellent CNS penetrance and oral bioavailability in preclinical species, particularly in rodents. While the oral bioavailability is lower in higher species, formulation strategies such as spray-dried dispersion have shown promise in enhancing absorption. The favorable pharmacokinetic profile, characterized by high brain-to-plasma ratios and significant unbound concentrations in the brain, supports its development as a CNS-targeted therapeutic. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel CNS drug candidates.
References
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. (-)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Valiglurax: A Novel mGlu4 Positive Allosteric Modulator for Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Valiglurax (also known as VU0652957) is a novel, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Preclinical research has primarily focused on its potential as a therapeutic agent for Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its pharmacological properties, experimental protocols, and mechanism of action within the context of neurodegenerative disease models.
Core Mechanism of Action: Modulation of the Basal Ganglia Indirect Pathway
This compound exerts its therapeutic effects by positively modulating the activity of the mGlu4 receptor, a Gi/o-coupled G-protein coupled receptor. In the context of Parkinson's disease, the primary mechanism of action is the reduction of hyperactivity in the indirect pathway of the basal ganglia.[1]
In the parkinsonian state, the depletion of dopamine leads to disinhibition of the indirect pathway, resulting in excessive inhibitory output from the basal ganglia to the thalamus, which in turn suppresses motor activity. mGlu4 receptors are strategically located on presynaptic terminals of glutamatergic neurons within this pathway, including the corticostriatal and subthalamopallidal projections.
By potentiating the effect of endogenous glutamate on these presynaptic mGlu4 receptors, this compound leads to a decrease in glutamate release. This reduction in excitatory transmission ultimately dampens the overactivity of the indirect pathway, helping to restore a more balanced basal ganglia output and alleviate motor symptoms.
Below is a diagram illustrating the proposed signaling pathway modulated by this compound.
Caption: Signaling pathway of this compound in the basal ganglia indirect pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Pharmacology
| Parameter | Species/System | Value | Reference |
| EC50 (hmGlu4/Gqi5) | Human | 64.6 nM | [3] |
| EC50 (rmGlu4 GIRK) | Rat | 197 nM | [3] |
| Selectivity | mGlu1, 2, 3, 5, 6, 7, 8 | Selective for mGlu4 |
Table 2: In Vivo Pharmacokinetics (Single Dose, Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng*h/mL) | F (%) |
| Mouse | 10 | 1850 | 0.5 | 4570 | 79 |
| Rat | 10 | 2200 | 2.0 | 12700 | 100 |
| Dog | 2 | 230 | 1.0 | 760 | 37.5 |
| Cynomolgus Monkey | 2 | 140 | 4.0 | 1140 | 31.6 |
Data adapted from the primary publication on the discovery of VU0652957.
Table 3: In Vivo Efficacy in Haloperidol-Induced Catalepsy (HIC) Model
| Treatment Group | Dose (mg/kg, p.o.) | % Reversal of Catalepsy |
| Vehicle | - | ~0% |
| This compound | 0.3 | ~20% |
| This compound | 1 | ~50% |
| This compound | 3 | ~80% |
| This compound | 10 | ~100% |
| This compound | 30 | ~100% |
Data estimated from graphical representations in the primary publication.
Experimental Protocols
In Vitro Pharmacology Assays
Cell Lines and Receptor Expression:
-
Human embryonic kidney (HEK) cells were used for expressing rat mGlu receptor subtypes (mGlu1-8).
-
For assessing human mGlu4 potency, a HEK cell line co-expressing human mGlu4 and a chimeric G-protein (Gqi5) was utilized to enable a calcium mobilization readout.
-
For rat mGlu4 and other group II and III mGlu receptors, HEK cells expressing the respective receptor and G-protein-gated inwardly rectifying potassium (GIRK) channels were used for a thallium flux assay.
Calcium Mobilization Assay (hmGlu4/Gqi5):
-
HEK-hmGlu4/Gqi5 cells are plated in 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound is added at various concentrations and incubated.
-
A sub-maximal concentration of glutamate (EC20) is added to stimulate the receptor.
-
The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a fluorescence plate reader.
-
EC50 values are calculated from the concentration-response curves.
Thallium Flux Assay (rmGlu4 GIRK):
-
HEK-rmGlu4/GIRK cells are plated in 384-well plates.
-
Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR).
-
This compound is added at various concentrations and incubated.
-
A solution containing thallium and a sub-maximal concentration of glutamate (EC20) is added.
-
The influx of thallium through the activated GIRK channels results in an increase in fluorescence, which is measured over time.
-
EC50 values are determined from the concentration-response curves.
Haloperidol-Induced Catalepsy (HIC) in Rats
Animal Model:
-
Male Sprague-Dawley or Wistar rats are commonly used.
Procedure:
-
Animals are fasted overnight prior to the experiment.
-
This compound or vehicle is administered orally (p.o.) at desired doses.
-
After a specific pretreatment time (e.g., 60 minutes), haloperidol (typically 0.5-1.5 mg/kg) is administered intraperitoneally (i.p.) to induce catalepsy.
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), catalepsy is assessed using the bar test.
-
For the bar test, the rat's forepaws are gently placed on a horizontal bar (approximately 9 cm high). The latency to remove both paws from the bar is recorded, with a typical cut-off time of 180 seconds.
-
The degree of catalepsy is quantified by the descent latency. A reduction in this latency in the this compound-treated group compared to the vehicle group indicates anti-cataleptic (i.e., anti-parkinsonian-like) activity.
The workflow for a typical HIC experiment is depicted below.
Caption: Experimental workflow for the haloperidol-induced catalepsy (HIC) model.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for Parkinson's disease. Its potent and selective positive allosteric modulation of mGlu4 receptors, favorable pharmacokinetic profile across multiple species, and robust efficacy in a validated animal model of parkinsonian motor deficits highlight its promise. The mechanism of action, centered on the targeted dampening of the hyperactive indirect pathway in the basal ganglia, provides a sound neurobiological basis for its observed effects. Further research, including clinical trials, will be necessary to translate these promising preclinical findings into a novel treatment for individuals with Parkinson's disease.
References
Valiglurax's Effect on the Basal Ganglia Indirect Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valiglurax (also known as VU0652957) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Preclinical evidence strongly suggests that by enhancing the activity of mGlu4 receptors, this compound can decrease the output of the basal ganglia's indirect pathway. This mechanism of action holds significant therapeutic promise for neurological disorders characterized by hyperactivity of this pathway, most notably Parkinson's disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Introduction: The Basal Ganglia and the Indirect Pathway
The basal ganglia are a group of subcortical nuclei crucial for motor control, learning, and other complex behaviors. The regulation of movement is largely governed by the balance of activity between two key pathways: the direct and indirect pathways. While the direct pathway facilitates movement, the indirect pathway serves to inhibit unwanted movements.
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra pars compacta leads to a disinhibition of the indirect pathway. This results in excessive inhibitory output from the basal ganglia to the thalamus, ultimately suppressing motor commands and leading to the characteristic symptoms of bradykinesia and rigidity.
The indirect pathway involves a series of connections starting with cortical glutamate release onto medium spiny neurons (MSNs) in the striatum that express D2 dopamine receptors. These MSNs then project to the external globus pallidus (GPe), which in turn projects to the subthalamic nucleus (STN). The STN sends excitatory projections to the internal globus pallidus (GPi) and the substantia nigra pars reticulata (SNr), the main output nuclei of the basal ganglia.
This compound: A Positive Allosteric Modulator of mGlu4
This compound is a positive allosteric modulator of the mGlu4 receptor. This means that it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. The mGlu4 receptor is a presynaptic autoreceptor found on striatopallidal terminals, the neurons that form the first step of the indirect pathway.
Mechanism of Action
By potentiating mGlu4 receptor activity, this compound reduces the release of the inhibitory neurotransmitter GABA from the striatopallidal neurons onto the GPe. This reduction in GABAergic inhibition of the GPe leads to increased inhibition of the STN. The subsequent decrease in the excitatory output from the STN to the GPi/SNr results in a normalization of the basal ganglia's inhibitory output to the thalamus, thereby alleviating the motor deficits associated with Parkinson's disease.
Figure 1: Proposed signaling pathway of this compound in the basal ganglia indirect pathway.
Preclinical Data
This compound has undergone preclinical evaluation to determine its potency, pharmacokinetic profile, and in vivo efficacy. The following tables summarize the key quantitative data.
In Vitro Potency
| Parameter | Species | Value |
| EC50 | Human | 64.6 nM |
| Rat | 197 nM |
Table 1: In vitro potency of this compound at human and rat mGlu4 receptors.
In Vivo Pharmacokinetics
| Species | Oral Bioavailability (%) | Clearance (CLp, mL/min/kg) | Half-life (t1/2, h) |
| Mouse | 79 | 78.3 | ~1-4 |
| Rat | 100 | 37.7 | ~1-4 |
| Dog | 37.5 | 31.6 | ~1-4 |
| Cynomolgus Monkey | 31.6 | 17.7 | ~1-4 |
Table 2: Pharmacokinetic parameters of this compound across different species.
In Vivo Efficacy: Haloperidol-Induced Catalepsy in Rats
This compound was tested in a rat model of Parkinsonian motor deficits induced by the dopamine D2 receptor antagonist haloperidol.
| Dose (mg/kg, p.o.) | Plasma Concentration (nM) | CSF Concentration (nM) | Reversal of Catalepsy |
| 1 | 322 | 148 | Minimum Effective Dose |
| 0.3 - 30 | Dose-dependent increase | Dose-dependent increase | Dose-dependent reversal |
Table 3: Efficacy of this compound in the haloperidol-induced catalepsy model in rats.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical assessment of this compound's effect on the basal ganglia indirect pathway.
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of a compound to alleviate Parkinsonian-like motor symptoms.
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Procedure:
-
Administer haloperidol (typically 1.0-1.5 mg/kg, i.p.) to induce catalepsy.
-
30-60 minutes after haloperidol administration, administer this compound or vehicle orally.
-
At set time points (e.g., 30, 60, 90, 120 minutes) after this compound administration, assess catalepsy using the bar test.
-
For the bar test, the rat's forepaws are placed on a horizontal bar (e.g., 1 cm diameter) raised approximately 9-10 cm above the surface.
-
The time taken for the rat to remove both forepaws from the bar (descent latency) is recorded, with a cut-off time (e.g., 180 seconds). A longer descent latency indicates a greater degree of catalepsy.
-
-
Data Analysis: The descent latencies are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
Figure 2: Experimental workflow for the haloperidol-induced catalepsy test.
Brain Slice Electrophysiology
This technique is used to directly measure the effect of this compound on synaptic transmission in the striatum.
-
Slice Preparation:
-
Anesthetize a rodent (e.g., mouse or rat) and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare coronal or sagittal slices (250-300 µm thick) containing the striatum using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Using whole-cell patch-clamp electrophysiology, record from medium spiny neurons in the striatum.
-
Electrically stimulate cortical afferents to evoke excitatory postsynaptic currents (EPSCs).
-
After establishing a stable baseline of evoked EPSCs, bath-apply this compound at various concentrations.
-
-
Data Analysis: Measure the amplitude and frequency of EPSCs before and after the application of this compound to determine its effect on glutamatergic transmission.
In Vivo Microdialysis
This method allows for the measurement of neurotransmitter levels in the basal ganglia of freely moving animals.
-
Probe Implantation:
-
Anesthetize the animal and stereotaxically implant a microdialysis probe into the striatum or globus pallidus.
-
Allow the animal to recover from surgery.
-
-
Sample Collection:
-
Perfuse the microdialysis probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Administer this compound (e.g., systemically or locally through the probe) and continue collecting samples.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for GABA and glutamate concentrations using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
-
Data Analysis: Compare the neurotransmitter levels before and after this compound administration to determine its effect on basal and/or stimulated neurotransmitter release.
Conclusion
This compound represents a promising therapeutic agent for Parkinson's disease by selectively targeting the hyperactivity of the basal ganglia's indirect pathway. Its mechanism as a positive allosteric modulator of the mGlu4 receptor provides a novel, non-dopaminergic approach to restoring motor control. The preclinical data presented in this guide demonstrate its potency, favorable pharmacokinetic properties, and in vivo efficacy in a relevant animal model. Further investigation using techniques such as brain slice electrophysiology and in vivo microdialysis will provide a more detailed understanding of its effects on synaptic transmission and neurotransmitter dynamics within the basal ganglia circuitry.
Valiglurax: A Deep Dive into its Cellular and Molecular Mechanisms of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Valiglurax, also known as VU0652957 and VU2957, is a potent, selective, and centrally nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3][4] As a member of the Group III metabotropic glutamate receptors, mGlu4 is a G-protein coupled receptor (GPCR) primarily located on presynaptic terminals. Its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, ultimately modulating neurotransmitter release.[5] this compound has been investigated as a preclinical candidate for Parkinson's disease, with studies demonstrating its efficacy in animal models of the disorder. This technical guide provides a comprehensive overview of the cellular and molecular targets of this compound, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Molecular Target: Metabotropic Glutamate Receptor 4 (mGlu4)
The primary molecular target of this compound is the mGlu4 receptor. This compound does not bind to the orthosteric site where the endogenous ligand glutamate binds. Instead, it binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of glutamate. This positive allosteric modulation potentiates the receptor's response to endogenous glutamate, leading to a more pronounced downstream signaling cascade.
Quantitative Pharmacological Profile
The pharmacological effects of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
| Parameter | Species | Assay | Value | Reference |
| EC50 | Human | Calcium Mobilization (hmGlu4/Gqi5) | 64.6 nM | |
| % Glu Max | Human | Calcium Mobilization (hmGlu4/Gqi5) | 92.6% | |
| EC50 | Rat | GIRK Thallium Flux | 197 nM | |
| Predicted Affinity (Kb) | Human | Progressive-fold shift assay | 233 nM | |
| Cooperativity (α) | Human | Progressive-fold shift assay | 22.1 | |
| Selectivity | Human/Rat | Various functional assays | >10 µM vs mGlu1–3, 5–8 | |
| MAO-A & MAO-B Inhibition | - | - | >30 µM | |
| hERG Inhibition | Human | Electrophysiology | <50% inhibition @ 10 µM | |
| In Vivo Efficacy (MED) | Rat | Haloperidol-Induced Catalepsy | 1 mg/kg, p.o. |
Table 1: In Vitro and In Vivo Pharmacology of this compound. This table summarizes the key potency, efficacy, and selectivity data for this compound. EC50 represents the half-maximal effective concentration. % Glu Max indicates the maximal response as a percentage of the maximal response to glutamate alone. Kb is the equilibrium dissociation constant, and cooperativity reflects the degree to which the allosteric modulator enhances orthosteric agonist affinity. MED is the minimum effective dose.
Signaling Pathways Modulated by this compound
As a PAM of the Gαi/o-coupled mGlu4 receptor, this compound potentiates the canonical signaling pathway that involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. This, in turn, can influence the activity of protein kinase A (PKA) and downstream effectors. Additionally, studies have implicated mGlu4 in the modulation of other signaling cascades, including the JNK and p38 MAPK pathways.
Caption: mGlu4 receptor signaling pathway modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and other mGlu4 PAMs.
Radioligand Binding Assay (Cooperative Binding)
This assay determines the binding affinity of a radiolabeled ligand to the mGlu4 receptor and how an allosteric modulator affects this binding.
-
Cell Culture: CHO or HEK293 cells stably expressing the human mGlu4 receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Membrane Preparation: Cells are harvested, washed with ice-cold PBS, and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and debris, and the supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The final pellet is resuspended in an assay buffer.
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a constant concentration of a radiolabeled mGlu4 agonist (e.g., [³H]-L-AP4).
-
Add varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a separate set of wells includes a high concentration of an unlabeled orthosteric agonist.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
The filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant). The effect of the PAM on the radioligand's Kd (dissociation constant) and Bmax (maximum number of binding sites) is also determined.
Functional Assay: Calcium Mobilization in a Chimeric Receptor Cell Line
This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in a cell line co-expressing the mGlu4 receptor and a chimeric G-protein (e.g., Gαqi5), which couples the Gαi/o pathway to the Gαq pathway, enabling a calcium readout.
-
Cell Culture: CHO cells stably co-expressing human mGlu4 and the Gαqi5 chimeric G-protein are plated in 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
Assay Protocol:
-
A baseline fluorescence reading is taken using a fluorescent imaging plate reader (FLIPR).
-
Varying concentrations of the test compound (this compound) are added to the wells.
-
After a short incubation period (e.g., 2-5 minutes), a sub-maximal concentration (EC20) of glutamate is added.
-
The change in fluorescence, indicating intracellular calcium mobilization, is measured over time.
-
-
Data Analysis: The increase in fluorescence is plotted against the concentration of the test compound to generate a concentration-response curve. The EC50 and the maximum potentiation (% of glutamate max response) are calculated using a four-parameter logistic equation.
In Vivo Efficacy: Haloperidol-Induced Catalepsy in Rats
This animal model is used to assess the potential anti-parkinsonian effects of a compound.
-
Animals: Male Sprague-Dawley or Wistar rats are used.
-
Procedure:
-
Animals are administered the test compound (this compound) or vehicle via oral gavage (p.o.).
-
After a set pre-treatment time (e.g., 30-60 minutes), the animals are injected with haloperidol (e.g., 0.5-1.5 mg/kg, intraperitoneally) to induce catalepsy.
-
At various time points after haloperidol injection, catalepsy is assessed using the bar test. The rat's front paws are placed on a horizontal bar raised a few centimeters from the surface. The latency for the rat to remove both paws from the bar is recorded. A cut-off time is pre-determined (e.g., 180 seconds).
-
-
Data Analysis: The latency to descend from the bar is compared between the vehicle-treated and drug-treated groups. A significant reduction in the descent latency in the drug-treated group indicates an anti-cataleptic (and therefore potential anti-parkinsonian) effect.
Experimental Workflow
The characterization of a novel mGlu4 PAM like this compound typically follows a logical progression of experiments, from initial screening to in vivo efficacy studies.
Caption: A typical experimental workflow for the characterization of an mGlu4 PAM.
Conclusion
This compound is a well-characterized mGlu4 positive allosteric modulator with a clear molecular mechanism of action. Its high potency and selectivity, coupled with its demonstrated efficacy in preclinical models of Parkinson's disease, highlight the therapeutic potential of targeting the mGlu4 receptor. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and the discovery of novel mGlu4 modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uni-regensburg.de [uni-regensburg.de]
Valiglurax structure-activity relationship (SAR) studies
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Valiglurax
Executive Summary
This compound (also known as VU0652957 or VU2957) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu₄).[1][2] As a CNS-penetrant agent, it has been evaluated as a preclinical candidate for the treatment of Parkinson's disease.[1][3] The therapeutic potential of mGlu₄ PAMs stems from their ability to modulate glutamatergic transmission in the basal ganglia, offering a non-dopaminergic approach to alleviate motor symptoms.[1] The discovery of this compound represents a significant advancement in a field marked by challenges, including steep structure-activity relationships (SAR) and difficulties in optimizing pharmacokinetic properties. This document provides a detailed overview of the this compound SAR, its pharmacological profile, synthesis, and the key experimental methodologies used in its characterization.
Mechanism of Action and Signaling Pathway
This compound exerts its effect not by directly activating the mGlu₄ receptor, but by binding to a distinct allosteric site. This binding event increases the receptor's sensitivity to its endogenous ligand, glutamate. The mGlu₄ receptor is a Class C G-protein coupled receptor (GPCR) linked to the Gαi/o subunit. Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the context of Parkinson's disease, mGlu₄ receptors are strategically located on presynaptic terminals in the striatum. Their potentiation inhibits glutamate release, thereby reducing the hyperactivity of the indirect pathway in the basal ganglia, a key pathophysiological feature of the disease.
Caption: mGlu₄ receptor signaling cascade and the modulatory role of this compound.
Pharmacological and Physicochemical Profile of this compound
This compound was identified as a lead candidate due to its excellent potency, selectivity, and drug-like properties. The compound exhibits robust activity at both human and rat mGlu₄ receptors and possesses favorable pharmacokinetics across multiple species, including high oral bioavailability and CNS penetration.
| Parameter | Value | Species/Assay | Reference |
| In Vitro Potency | |||
| hmGlu₄ EC₅₀ | 64.6 nM | hmGlu₄/Gqi5 Functional Assay | |
| rmGlu₄ EC₅₀ | 197 nM | rmGlu₄ GIRK Assay | |
| Predicted Affinity (K_b) | 229 nM | Operational Modeling | |
| Cooperativity (log β) | 1.34 (21.8-fold) | Operational Modeling | |
| Selectivity | |||
| Other mGluRs (1-3, 5-8) | >10 µM | Functional Assays | |
| MAO-A and MAO-B | >30 µM | Functional Assays | |
| Physicochemical | |||
| Molecular Weight | 329.3 g/mol | - | |
| logP | 3.78 | Calculated | |
| Solubility | <5 µg/mL (FaSSIF), 9 µg/mL (FaSSGF) | In vitro solubility | |
| Pharmacokinetics | |||
| Oral Bioavailability (%F) | 100% (Rat), 79% (Mouse), 31.6% (Cyno) | In vivo PK studies | |
| Clearance (CLp) | 37.7 mL/min/kg (Rat), 17.7 mL/min/kg (Cyno) | In vivo PK studies | |
| CNS Penetration | CSF concentration of 148 nM at MED (1 mg/kg, p.o.) | Rat in vivo study |
Structure-Activity Relationship (SAR) Studies
The discovery of this compound was the result of an extensive optimization effort to overcome the liabilities of earlier mGlu₄ PAMs. The literature describes a "steep SAR," where small structural modifications led to significant changes in activity and properties. The optimization path started from an earlier lead compound (PAM 4) which suffered from CYP1A2 autoinduction issues.
Initial efforts focused on replacing the halogenated phenyl ring of the lead compound with 5,6-heterobicyclic systems (e.g., indazoles, benzo[d]isoxazoles). While this strategy resolved the CYP1A2 liability, the resulting analogs had poor pharmacokinetic profiles, including solubility-limited absorption and a small therapeutic window. A strategic shift to explore 6,6-heterobicyclic systems proved crucial and led to the identification of the 1-trifluoromethyl-isoquinoline scaffold of this compound. This core structure provided a superior balance of high potency, metabolic stability, and CNS penetration.
| Molecular Region Modified | Modification Strategy | Outcome on Profile | Reference |
| Core Scaffold | Explored 5,6-heterobicyclic systems (indazoles, benzo[d]isoxazoles) as phenyl replacements. | Resolved CYP1A2 autoinduction liability but resulted in poor PK (solubility-limited absorption, narrow therapeutic window). | |
| Core Scaffold | Shifted to 6,6-heterobicyclic systems, identifying the 1-trifluoromethyl-isoquinoline core. | Key Discovery: This scaffold provided an excellent balance of potency, selectivity, and favorable DMPK properties. | |
| Headgroup | Utilized a 1H-pyrazolo[3,4-b]pyridin-3-yl group. | Maintained high potency and selectivity for the mGlu₄ receptor. | |
| Linker | An amine linker connects the core to the headgroup. | Optimal for maintaining the correct orientation of the pharmacophores for potent allosteric modulation. |
Chemical Synthesis Workflow
A scalable, multi-step synthesis was developed to produce this compound. The process begins with isoquinoline, which is converted to its N-oxide. Subsequent treatment with trifluoromethyl trimethylsilane affords the key 6-bromo-1-(trifluoromethyl)isoquinoline intermediate. This intermediate undergoes a Buchwald-Hartwig coupling with a protected pyrazolopyridine amine, followed by a final deprotection step to yield this compound.
Caption: Scalable synthetic route developed for this compound production.
Detailed Experimental Protocols
In Vitro Potency at Human mGlu₄ Receptors
-
Objective: To determine the EC₅₀ of this compound at the human mGlu₄ receptor.
-
Methodology: A functional assay using a HEK295 cell line stably co-expressing the human mGlu₄ receptor and a chimeric G-protein (Gαqi5) was employed. This chimeric protein links the Gαi/o-coupled mGlu₄ receptor to the phospholipase C pathway, enabling the measurement of receptor activation via intracellular calcium mobilization.
-
Protocol:
-
Cells are plated in 384-well plates and grown to confluence.
-
Growth media is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.
-
A concentration-response curve of this compound is prepared in the assay buffer.
-
The compound is added to the cells in the presence of a sub-maximal concentration of glutamate (EC₂₀).
-
Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR).
-
Data are normalized to the maximal glutamate response and fitted to a four-parameter logistic equation to determine the EC₅₀ and %Glu Max values.
-
In Vivo Efficacy - Haloperidol-Induced Catalepsy (HIC) in Rats
-
Objective: To assess the in vivo efficacy of this compound in a preclinical rodent model of Parkinsonian motor impairment.
-
Methodology: The HIC model measures a state of motor immobility (catalepsy) induced by the dopamine D₂ receptor antagonist, haloperidol. The ability of a test compound to reverse this catalepsy is indicative of anti-parkinsonian potential.
-
Protocol:
-
Male Sprague-Dawley rats are used for the study.
-
This compound is formulated in an appropriate vehicle (e.g., a spray-dried dispersion for improved solubility) and administered orally (p.o.) at various doses (e.g., 0.3-30 mg/kg).
-
After a set pre-treatment time, haloperidol (e.g., 1-2 mg/kg) is administered intraperitoneally (i.p.) to induce catalepsy.
-
At peak haloperidol effect (e.g., 60 minutes post-dose), catalepsy is measured using the bar test. The rat's forepaws are placed on a horizontal bar, and the latency to remove both paws is recorded.
-
A dose-dependent reversal of catalepsy (i.e., a reduction in the latency time on the bar) indicates efficacy.
-
The minimum effective dose (MED) is determined as the lowest dose producing a statistically significant effect compared to the vehicle-treated group.
-
Conclusion
The development of this compound showcases a successful, albeit challenging, medicinal chemistry campaign. The structure-activity relationship studies, though characterized as "steep," ultimately identified the 1-trifluoromethyl-isoquinoline core as a privileged scaffold. This scaffold provided a unique combination of high potency, clean selectivity, and robust pharmacokinetic properties, including excellent oral bioavailability and CNS exposure. The comprehensive preclinical data package established this compound as a promising clinical candidate for Parkinson's disease, underscoring the therapeutic potential of targeting the mGlu₄ receptor with positive allosteric modulators. The detailed methodologies and SAR insights presented herein serve as a valuable resource for the ongoing development of novel allosteric modulators for neurological disorders.
References
- 1. VU-0652957 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Valiglurax (VU2957) in In Vivo Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Valiglurax, also known as VU2957, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] As a CNS penetrant compound, this compound has been evaluated as a preclinical candidate for the treatment of Parkinson's disease.[1][2][3] Selective activation of mGlu4 receptors has been shown to modulate glutamatergic transmission in the basal ganglia, offering a potential therapeutic strategy for motor symptom relief in Parkinson's disease. These application notes provide detailed information on the dosage, administration, and experimental protocols for the use of this compound in in vivo rat models based on preclinical studies.
Data Presentation: this compound Dosage and Pharmacokinetics in Rats
The following tables summarize the quantitative data for this compound administration and its pharmacokinetic profile in rats.
Table 1: this compound Dosage in Rat Models
| Administration Route | Dosage Range | Vehicle/Formulation | Model | Observed Effect | Reference |
| Oral (p.o.) | 0.3 - 30 mg/kg | Fine microsuspension or Spray-Dried Dispersion (SDD) in 30% Dexolve | Haloperidol-Induced Catalepsy (HIC) | Dose-dependent reversal of catalepsy. Minimum effective dose (MED) of 1 mg/kg. | |
| Oral (p.o.) | 3 - 30 mg/kg | Spray-Dried Dispersion (SDD) | Dose Escalation Studies | Linear dose-dependent increases in Cmax and supra-linear increases in AUC. | |
| Oral (p.o.) | 3 mg/kg | Not specified | Multi-day Dosing Study | Constant plasma levels from day 1 to day 4, indicating no autoinduction of metabolism. | |
| Intravenous (IV) | 0.2 - 0.25 mg/kg | 10% ethanol, 40% PEG400, and 50% DMSO (v/v) | Cassette PK Studies | To determine pharmacokinetic parameters. | |
| Intravenous (IV) | 1.0 mg/kg | 10% EtOH, 50% PEG 400, 40% saline | Discrete PK Experiments | To determine pharmacokinetic parameters. |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route & Dose | Reference |
| Bioavailability (F%) | 100% | Oral (p.o.) | |
| Tmax (h) | 2.0 | Oral (p.o.) | |
| Cmax (µM) | 1.44 | Oral (p.o.) | |
| AUC0-inf (µM·h) | 9.66 | Oral (p.o.) | |
| Clearance (CLp) (mL/min/kg) | 37.7 | Not specified | |
| Volume of Distribution (Vss) (L/kg) | ~3-4 | Not specified | |
| Brain-to-Plasma Partition Coefficient (Kp) | 1.51 | Not specified | |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 0.09 | Not specified | |
| Plasma Protein Unbound Fraction (fu) | 0.010 | In vitro |
Experimental Protocols
Haloperidol-Induced Catalepsy (HIC) Model in Rats
This protocol is used to assess the anti-parkinsonian-like activity of this compound.
Materials:
-
This compound (VU2957)
-
Haloperidol
-
Vehicle (e.g., fine microsuspension or SDD formulation)
-
Male Sprague-Dawley rats (250-350 g)
-
Oral gavage needles
-
Injection syringes and needles (for i.p. injection)
-
Catalepsy scoring apparatus (e.g., horizontal bar)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 3 days prior to the experiment.
-
Fasting: Fast animals overnight prior to dosing, with water available ad libitum.
-
This compound Administration: Administer this compound orally (p.o.) via gavage at doses ranging from 0.3 to 30 mg/kg. A vehicle control group should be included.
-
Haloperidol Administration: 60 minutes after this compound administration, induce catalepsy by injecting haloperidol (1.5 mg/kg, i.p.).
-
Catalepsy Assessment: At various time points post-haloperidol injection (e.g., 30, 60, 90, 120 minutes), measure the cataleptic state. This can be done by placing the rat's forepaws on a horizontal bar and measuring the time it takes for the rat to remove them.
-
Data Analysis: Compare the catalepsy scores between the vehicle-treated and this compound-treated groups. A significant reduction in the time spent in the cataleptic state indicates efficacy.
Pharmacokinetic (PK) Studies in Rats
This protocol is for determining the pharmacokinetic profile of this compound.
Materials:
-
This compound (VU2957)
-
Formulation vehicles (for p.o. and IV)
-
Male Sprague-Dawley rats (250-350 g), some dual-cannulated (carotid artery and jugular vein) for IV studies.
-
Oral gavage needles
-
IV injection supplies
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
Oral (p.o.) Administration:
-
Animal Preparation: Fast rats overnight.
-
Dosing: Administer this compound via oral gavage at the desired dose (e.g., 3-30 mg/kg).
-
Blood Sampling: Collect whole blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 7, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein, or carotid artery cannula).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound.
Intravenous (IV) Administration:
-
Animal Preparation: Use dual-cannulated rats (jugular vein for dosing, carotid artery for sampling).
-
Dosing: Administer this compound as a bolus via the jugular vein cannula at the desired dose (e.g., 1.0 mg/kg).
-
Blood Sampling: Collect whole blood from the carotid artery cannula at specified time points (e.g., 0.033, 0.117, 0.25, 0.5, 1, 2, 4, 7, and 24 hours post-dose).
-
Plasma Preparation and Analysis: Follow steps 4 and 5 from the oral administration protocol.
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability from the plasma concentration-time data.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for the haloperidol-induced catalepsy (HIC) model in rats.
Caption: Proposed signaling pathway of this compound at the corticostriatal synapse.
References
- 1. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery-of-vu2957-valiglurax-an-mglu-4-positive-allosteric-modulator-evaluated-as-a-preclinical-candidate-for-the-treatment-of-parkinson-s-disease - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for Valiglurax Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valiglurax (also known as VU0652957 or VU2957) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2][3] As a member of the Group III mGluRs, mGluR4 is a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of the glutamatergic system makes this compound a valuable tool for investigating the role of mGluR4 in various neurological and psychiatric disorders, with significant preclinical research focused on its potential therapeutic effects in Parkinson's disease.[1][2]
These application notes provide detailed protocols for the preparation and administration of this compound in mice, as well as methodologies for assessing its effects through behavioral and molecular assays.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency of this compound
| Receptor/Assay | Species | EC₅₀ (nM) |
| mGluR4 / Gqi5 | Human | 64.6 |
| mGluR4 / GIRK | Rat | 197 |
Data sourced from MedChemExpress and ACS Medicinal Chemistry Letters.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Oral Bioavailability (F%) | 79% |
| Clearance (CLp) (mL/min/kg) | 78.3 |
| Volume of Distribution (Vss) (L/kg) | ~3-4 |
| Elimination Half-life (t₁/₂) (h) | ~1-4 |
Data for parent API. Sourced from ACS Medicinal Chemistry Letters.
Experimental Protocols
Formulation and Administration of this compound
Due to its poor aqueous solubility, the formulation of this compound is critical for in vivo studies. The original preclinical development utilized a spray-dried dispersion (SDD) with HPMCP-HP55 to enhance solubility and oral absorption. For researchers who may not have access to this specific formulation, an alternative vehicle is provided based on information from commercial suppliers.
Protocol 1: this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Sonication may be used to aid dissolution.
-
Prepare the vehicle: In a sterile tube, prepare the final vehicle by sequentially adding and mixing the components. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps for a 1 mL final volume:
-
Add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution and vortex thoroughly.
-
Add 50 µL of Tween-80 and vortex until the solution is clear.
-
Add 450 µL of sterile saline and vortex to mix completely.
-
-
Final Concentration: This procedure will result in a 2.5 mg/mL this compound solution. Adjust the initial stock concentration or final volumes as needed to achieve the desired final dosing concentration.
-
Administration: Administer the solution to mice via oral gavage. The volume should not exceed 10 mL/kg of body weight.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (e.g., 20-22 gauge, flexible)
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the precise dosing volume.
-
Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body. Ensure the animal's airway is not obstructed.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing injury.
-
With the mouse held vertically, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is gently advanced. Do not force the needle.
-
-
Substance Administration:
-
Once the needle is in the correct position, slowly depress the syringe plunger to administer the formulation.
-
Administer the liquid at a steady pace to avoid regurgitation.
-
-
Post-Administration:
-
Gently remove the gavage needle and return the mouse to its home cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Behavioral Assays
The following are detailed protocols for behavioral assays relevant to the study of this compound's effects on motor function and anxiety-like behavior. A pre-treatment time of 30-60 minutes before the behavioral test is recommended, based on typical pharmacokinetic profiles of small molecules.
Protocol 3: Haloperidol-Induced Catalepsy Test
This test is used to assess the potential of a compound to reverse catalepsy, a state of motor immobility often induced by dopamine D2 receptor antagonists like haloperidol. This model is relevant for screening compounds with potential anti-Parkinsonian effects.
Materials:
-
This compound formulation
-
Haloperidol solution (0.5-2 mg/kg in saline)
-
Horizontal bar apparatus (a metal or wooden bar, approximately 3 mm in diameter, elevated 3-5 cm from a flat surface)
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
This compound Administration: Administer this compound or vehicle via oral gavage.
-
Haloperidol Induction: 30 minutes after this compound administration, administer haloperidol (e.g., 1.5 mg/kg, i.p.).
-
Catalepsy Assessment: At 30, 60, 90, and 120 minutes after haloperidol injection, assess catalepsy using the bar test:
-
Gently place the mouse's forepaws on the elevated horizontal bar.
-
Start the stopwatch and measure the latency (in seconds) for the mouse to remove both forepaws from the bar.
-
A cut-off time of 180 seconds is typically used.
-
-
Data Analysis: Record the latency to descend at each time point. A reduction in the latency in the this compound-treated group compared to the vehicle group indicates a reversal of catalepsy.
Protocol 4: Open Field Test
This assay is used to evaluate general locomotor activity and anxiety-like behavior in a novel environment.
Materials:
-
Open field arena (e.g., a 50x50 cm square arena with walls)
-
Video tracking software
-
70% ethanol for cleaning
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes.
-
Administration: Administer this compound or vehicle via oral gavage 30-60 minutes before the test.
-
Test Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to freely explore the arena for a set period (typically 5-20 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Cleaning: Between each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
-
Data Analysis: Use video tracking software to analyze the following parameters:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone vs. periphery: Anxious mice tend to spend more time in the periphery (thigmotaxis).
-
Number of entries into the center zone: A measure of exploratory behavior.
-
Rearing frequency: Another indicator of exploratory behavior.
-
Protocol 5: Rotarod Test
The rotarod test assesses motor coordination and balance.
Materials:
-
Accelerating rotarod apparatus
-
70% ethanol for cleaning
Procedure:
-
Acclimation and Training (Optional but Recommended):
-
Acclimate mice to the testing room for at least 30 minutes.
-
Some protocols include a training session where mice are placed on the rotarod at a low, constant speed (e.g., 4 rpm) for a few minutes to acclimate them to the apparatus.
-
-
Administration: Administer this compound or vehicle via oral gavage 30-60 minutes before testing.
-
Test Procedure:
-
Place the mouse on a rotating rod of the rotarod apparatus.
-
The rod should be set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each mouse.
-
Conduct 3-5 trials with an inter-trial interval of at least 15 minutes.
-
-
Cleaning: Clean the rod with 70% ethanol between each mouse.
-
Data Analysis: The primary measure is the latency to fall. An increase in latency in the this compound-treated group may indicate improved motor coordination, while a decrease could suggest motor impairment.
Molecular Assays
Activation of the Gi/o-coupled mGluR4 by this compound is expected to decrease intracellular cAMP levels. The following protocols can be used to assess these downstream effects in mouse brain tissue.
Protocol 6: cAMP Measurement in Mouse Brain Tissue
Materials:
-
Mouse brain tissue (e.g., striatum, a key area in Parkinson's disease pathology)
-
cAMP enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) kit
-
Homogenization buffer (provided with the kit or a standard lysis buffer containing a phosphodiesterase inhibitor like IBMX)
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Tissue Collection:
-
At a designated time point after this compound administration, euthanize the mice and rapidly dissect the brain region of interest on ice.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
-
Sample Preparation:
-
Homogenize the brain tissue in cold lysis buffer containing a phosphodiesterase inhibitor.
-
Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant for the cAMP assay.
-
-
cAMP Assay:
-
Perform the cAMP measurement according to the manufacturer's instructions for the chosen EIA or ELISA kit. This typically involves a competitive binding reaction where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Normalize the cAMP concentration to the total protein concentration of the sample.
-
A decrease in cAMP levels in the this compound-treated group compared to the vehicle group would be the expected outcome.
-
Protocol 7: Western Blot for ERK1/2 Phosphorylation
While the primary signaling pathway of mGluR4 involves cAMP, some Group III mGluRs can also modulate other pathways like the MAPK/ERK pathway. This protocol allows for the assessment of changes in ERK1/2 phosphorylation.
Materials:
-
Mouse brain tissue
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in ice-cold lysis buffer.
-
Centrifuge and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software. The ratio of phospho-ERK to total-ERK is calculated to determine the level of ERK activation.
-
Visualization of Pathways and Workflows
References
- 1. Researchers [rodentmda.ch]
- 2. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Valiglurax Spray-Dried Dispersion (SDD) Formulation
Introduction
Valiglurax (also known as VU2957) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3][4][5] As a promising therapeutic candidate for neurological disorders such as Parkinson's disease, this compound's development has been hampered by its poor aqueous solubility (<5 μg/mL in fasted state simulated intestinal fluid), which limits its oral bioavailability. To overcome this challenge, formulation as an amorphous solid dispersion (ASD) using spray-drying technology presents a viable and effective strategy.
Spray-dried dispersions (SDDs) enhance the solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs) by converting the crystalline drug into a higher-energy amorphous state, stabilized within a polymer matrix. This application note provides a detailed protocol for the preparation of a this compound SDD formulation with Hypromellose Phthalate (HPMCP-HP55), a polymer known to be effective for creating stable amorphous dispersions. The protocols outlined below cover the preparation of the spray solution, the spray-drying process, and the subsequent characterization of the resulting SDD powder.
Physicochemical Properties of this compound and its SDD Formulation
The following table summarizes the key physicochemical properties of crystalline this compound and the prepared SDD formulation. The data for the SDD formulation is based on the expected outcomes of the protocols described herein, informed by published literature on a similar formulation.
| Property | Crystalline this compound (API) | This compound SDD (25% Drug Load) |
| Appearance | Crystalline solid | Fine, amorphous powder |
| Molecular Weight | 329.28 g/mol | Not applicable |
| Solubility (FaSSIF) | < 5 µg/mL | Approx. 200 µg/mL (estimated 40-fold increase) |
| Melting Point (Tm) | To be determined (expected sharp peak) | Not applicable |
| Glass Transition (Tg) | Not applicable | Expected single Tg, indicating miscibility |
| Particle Size (D50) | Variable (depends on crystallization) | 10 - 50 µm (typical for spray drying) |
| Physical State | Crystalline | Amorphous |
Experimental Protocols
Preparation of the this compound Spray Solution
This protocol describes the preparation of a 5% (w/v) total solids solution of this compound and HPMCP-HP55 in a suitable solvent system for spray drying.
Materials:
-
This compound (API)
-
HPMCP-HP55
-
Methanol (analytical grade)
-
Dichloromethane (DCM) (analytical grade)
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Analytical balance
Procedure:
-
Weigh 1.25 g of this compound and 3.75 g of HPMCP-HP55 (for a 25:75 drug-to-polymer ratio) and record the exact weights.
-
Prepare a 1:1 (v/v) solvent mixture of methanol and dichloromethane.
-
In a fume hood, dissolve the HPMCP-HP55 in approximately 80 mL of the solvent mixture in a suitable container with magnetic stirring.
-
Once the polymer is fully dissolved, slowly add the weighed this compound to the stirring solution.
-
Continue stirring until the this compound is completely dissolved and the solution is clear.
-
Transfer the solution to a 100 mL volumetric flask and add the solvent mixture to bring the final volume to 100 mL.
-
Filter the solution through a 0.45 µm filter to remove any undissolved particulates before spray drying.
Spray-Drying Process
This protocol outlines the procedure for spray drying the prepared this compound solution to produce an amorphous solid dispersion.
Equipment:
-
Laboratory-scale spray dryer
-
Two-fluid nozzle
-
Peristaltic pump
-
Cyclone separator
-
Product collection vessel
Suggested Spray-Drying Parameters:
| Parameter | Recommended Value |
| Inlet Temperature | 90 - 110 °C |
| Outlet Temperature | 50 - 60 °C |
| Feed Rate | 5 - 15 mL/min |
| Drying Gas Flow Rate | 80 - 120 L/hr |
| Atomizing Air Flow | 10 - 20 L/min |
Procedure:
-
Set up the spray dryer with a two-fluid nozzle and ensure all components are clean and dry.
-
Preheat the spray dryer to the desired inlet temperature (e.g., 100 °C) and allow the system to equilibrate.
-
Pump the this compound spray solution through the nozzle at the set feed rate (e.g., 10 mL/min).
-
Monitor the inlet and outlet temperatures throughout the process, adjusting the feed rate or inlet temperature as needed to maintain a stable outlet temperature.
-
The atomized droplets will dry rapidly in the drying chamber, forming solid particles.
-
The dried particles are carried by the drying gas to the cyclone separator, where they are collected in the product collection vessel.
-
After all the solution has been sprayed, continue to run the drying gas for a few minutes to ensure all the product is collected.
-
Carefully collect the powdered this compound SDD from the collection vessel.
-
Transfer the collected powder to a vacuum oven for secondary drying at 40 °C for 24 hours to remove any residual solvent.
-
Store the final SDD powder in a desiccator to protect it from moisture.
Characterization of the this compound SDD
Objective: To determine the thermal properties of the SDD, specifically the glass transition temperature (Tg), and to confirm the absence of a melting endotherm, which would indicate the presence of crystalline drug.
Procedure:
-
Accurately weigh 3-5 mg of the this compound SDD powder into a standard aluminum DSC pan.
-
Hermetically seal the pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a rate of 10 °C/min from 25 °C to 200 °C under a nitrogen purge.
-
Analyze the resulting thermogram for a single glass transition temperature (Tg), which indicates a miscible amorphous system. The absence of a sharp melting peak for this compound confirms its amorphous state.
Objective: To confirm the amorphous nature of the this compound within the SDD formulation.
Procedure:
-
Place a sufficient amount of the this compound SDD powder onto a sample holder.
-
Analyze the sample using an XRPD instrument with Cu Kα radiation.
-
Scan the sample over a 2θ range of 5° to 40°.
-
Examine the resulting diffractogram. A "halo" pattern with no sharp Bragg peaks is indicative of an amorphous material. In contrast, the crystalline this compound API would show a series of sharp, characteristic peaks.
Objective: To compare the dissolution rate and extent of this compound from the SDD formulation to that of the crystalline API.
Procedure:
-
Prepare a dissolution medium of fasted state simulated intestinal fluid (FaSSIF).
-
Perform dissolution testing using a USP Apparatus II (paddle method) at 37 °C with a paddle speed of 75 rpm.
-
Add an amount of the this compound SDD powder equivalent to a specific dose of this compound to the dissolution vessel.
-
In a separate vessel, add the equivalent amount of crystalline this compound API.
-
At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes), withdraw aliquots of the dissolution medium.
-
Filter the samples immediately through a 0.22 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Plot the concentration of dissolved this compound versus time to generate dissolution profiles for both the SDD and the crystalline API.
Visualizations
References
- 1. Predicting Spray Dried Dispersion Particle Size Via Machine Learning Regression Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying mGlu4 Receptor Function with Valiglurax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valiglurax (also known as VU0652957 or VU2957) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3] As a PAM, this compound does not activate the mGlu4 receptor directly but enhances its response to the endogenous ligand, glutamate.[4] This property makes it a valuable tool for studying the physiological and pathological roles of mGlu4 receptors with high specificity. The activation of mGlu4 receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[4] This signaling cascade is implicated in the modulation of neurotransmitter release.
Selective activation of mGlu4 receptors has shown potential in preclinical models of Parkinson's disease by reducing motor symptoms. These receptors are predominantly found on presynaptic terminals and are involved in the inhibition of neurotransmitter release. This document provides detailed application notes and protocols for using this compound to investigate mGlu4 receptor function in vitro and in vivo.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Assay |
| EC50 | Human | 64.6 nM | Calcium Mobilization (mGlu4/Gqi5) |
| EC50 | Rat | 136 nM | Not Specified |
| Predicted Affinity (Kb) | Human | 233 nM | Progressive-fold shift assay |
| Cooperativity (α) | Human | 22.1 | Progressive-fold shift assay |
| % Glutamate Max Response | Human | 92.6% | Calcium Mobilization (mGlu4/Gqi5) |
Data sourced from Panarese et al., 2018.
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| LogP | N/A | 3.78 |
| Solubility (FaSSIF) | N/A | <5 µg/mL |
| Solubility (FaSSGF) | N/A | 9 µg/mL |
| Plasma Fraction Unbound (fu) | Mouse | 0.015 |
| Rat | 0.010 | |
| Dog | 0.014 | |
| Cynomolgus Monkey | 0.014 | |
| Human | Not Specified | |
| Oral Bioavailability (API) | Mouse | 79% |
| Rat | 100% | |
| Dog | 37.5% | |
| Cynomolgus Monkey | 31.6% | |
| Clearance (CLp) | Mouse | 78.3 mL/min/kg |
| Rat | 37.7 mL/min/kg | |
| Dog | 31.6 mL/min/kg | |
| Cynomolgus Monkey | 17.7 mL/min/kg | |
| Elimination Half-life (t1/2) | Across Species | ~1-4 h |
| Volume of Distribution (Vss) | Across Species | ~3-4 L/kg |
FaSSIF: Fasted State Simulated Intestinal Fluid; FaSSGF: Fasted State Simulated Gastric Fluid; API: Active Pharmaceutical Ingredient. Data sourced from Panarese et al., 2018.
Table 3: In Vivo Efficacy of this compound in a Rat Model of Parkinson's Disease
| Model | Parameter | Dose (p.o.) | Result |
| Haloperidol-Induced Catalepsy | Minimum Effective Dose (MED) | 1 mg/kg | Significant reversal of catalepsy |
| Plasma Concentration at MED | 1 mg/kg | 322 nM | |
| CSF Concentration at MED | 1 mg/kg | 148 nM | |
| Duration of Efficacy | 30 mg/kg | Up to 6 hours |
p.o.: oral administration; CSF: Cerebrospinal Fluid. Data sourced from Panarese et al., 2018.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mGlu4 receptor signaling pathway and the general workflows for key experiments using this compound.
Caption: mGlu4 receptor signaling cascade initiated by glutamate and potentiated by this compound.
References
Application Notes and Protocols: Valiglurax in Haloperidol-Induced Catalepsy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloperidol, a typical antipsychotic agent, is a potent antagonist of the dopamine D2 receptor. Its administration in rodents is a widely utilized preclinical model to induce catalepsy, a state of motor rigidity and immobility that mimics the extrapyramidal side effects observed in Parkinson's disease and in patients treated with antipsychotic medications.[1][2][3] This model is instrumental in the screening and validation of novel therapeutic agents with anti-parkinsonian potential.[1] Valiglurax (VU2957) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[4] Selective activation of mGluR4 has been shown to modulate the indirect pathway of the basal ganglia, offering a non-dopaminergic therapeutic strategy for motor symptoms associated with Parkinson's disease. These application notes provide detailed protocols for utilizing the haloperidol-induced catalepsy model to evaluate the efficacy of this compound, along with quantitative data and relevant signaling pathways.
Signaling Pathway of this compound in the Basal Ganglia
The basal ganglia are a group of subcortical nuclei critical for motor control. The motor deficits in Parkinson's disease are primarily due to the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to an imbalance in the direct and indirect pathways. Haloperidol induces catalepsy by blocking D2 receptors, thereby mimicking the hypodopaminergic state of the indirect pathway. This compound, as an mGluR4 PAM, enhances the activity of mGluR4 receptors, which are presynaptically located on striatal neurons of the indirect pathway. This enhancement of mGluR4 activity leads to a reduction in the release of the inhibitory neurotransmitter GABA, thereby normalizing the output of the basal ganglia and alleviating catalepsy.
Caption: Signaling pathway of this compound in the basal ganglia.
Quantitative Data Summary
This compound has been demonstrated to dose-dependently reverse haloperidol-induced catalepsy in rats. The following table summarizes the key findings from preclinical studies.
| Compound | Dose Range (p.o.) | Haloperidol Dose (i.p.) | Animal Model | Key Findings | Reference |
| This compound (VU2957) | 0.3 - 30 mg/kg | 1.5 mg/kg | Rat | Dose-dependent reversal of catalepsy. Minimum effective dose (MED) of 1 mg/kg. Efficacy observed for up to 6 hours after a single 30 mg/kg dose. |
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats (Bar Test)
This protocol describes the induction of catalepsy using haloperidol and the subsequent assessment of motor rigidity using the bar test.
Materials:
-
Haloperidol solution (1.5 mg/mL in saline with a drop of glacial acetic acid, adjusted to pH 5-6 with NaOH)
-
This compound suspension (in an appropriate vehicle, e.g., 10% Tween 80 in sterile water)
-
Vehicle control for this compound
-
Male Wistar rats (200-250 g)
-
Standard laboratory animal caging
-
Horizontal bar apparatus (a wooden or metal bar, approximately 1 cm in diameter, fixed horizontally 9 cm above a flat surface)
-
Stopwatch
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory environment for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, allow the animals to habituate to the testing room for at least 30 minutes before any procedures begin.
-
Drug Administration:
-
Administer this compound or its vehicle orally (p.o.) at the desired doses (e.g., 0.3, 1, 3, 10, 30 mg/kg).
-
After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (1.5 mg/kg) intraperitoneally (i.p.) to all animals except the negative control group, which should receive a vehicle injection.
-
-
Catalepsy Assessment (Bar Test):
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar and place them on the surface below. This is the descent latency.
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
-
Data Analysis:
-
Record the descent latency for each animal at each time point.
-
The data are typically expressed as the mean ± SEM for each treatment group.
-
Statistical analysis can be performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups with the vehicle-treated control group. A p-value of <0.05 is generally considered statistically significant.
-
Experimental Workflow
The following diagram outlines the typical workflow for a study investigating the effects of this compound on haloperidol-induced catalepsy.
Caption: Experimental workflow for this compound in catalepsy models.
Conclusion
The haloperidol-induced catalepsy model is a robust and reliable method for evaluating the potential therapeutic efficacy of compounds like this compound for motor symptoms associated with Parkinson's disease. The data strongly support the dose-dependent reversal of catalepsy by this compound, highlighting the promise of mGluR4 positive allosteric modulation as a novel therapeutic approach. The protocols and information provided herein serve as a comprehensive guide for researchers aiming to investigate the properties of this compound and other mGluR4 modulators in this preclinical model.
References
- 1. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 3. Enhancement of Haloperidol-Induced Catalepsy by GPR143, an L-Dopa Receptor, in Striatal Cholinergic Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Valiglux Efficacy Studies
Introduction
Valiglurax is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).[1][2] Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, altering the receptor's conformation to potentiate its response.[3] Activation of mGluR4, a Group III mGlu receptor, has been shown to modulate glutamatergic transmission in the basal ganglia. This mechanism is a promising non-dopaminergic approach for treating motor symptoms in Parkinson's disease (PD) and may also have applications in anxiety disorders.[1][4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro and in vivo efficacy of this compound.
This compound Signaling Pathway
This compound enhances the signal of glutamate at mGluR4. As a Gαi/o-coupled receptor, activated mGluR4 inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. Downstream, this can influence multiple pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and synaptic plasticity. Inhibition of mGluR1, a Gαq-coupled receptor, has been shown to downregulate the PI3K/Akt/mTOR pathway, suggesting a complex interplay of glutamate receptor signaling in regulating this critical cellular cascade.
Figure 1: this compound Signaling Pathway.
In Vitro Efficacy Assessment
In vitro assays are essential for determining the potency, efficacy, and selectivity of this compound at its molecular target.
Protocol: Calcium Mobilization Assay for mGluR4 Potency
This assay measures the potentiation of the glutamate-induced response in cells co-expressing mGluR4 and a promiscuous G-protein (e.g., Gαqi5) that couples to calcium signaling.
Materials:
-
HEK293 cells stably co-expressing human mGluR4 and Gαqi5.
-
Assay Medium: DMEM with 10% dialyzed FBS, 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
This compound stock solution (in DMSO).
-
L-Glutamate stock solution.
-
384-well black-walled, clear-bottom plates.
Procedure:
-
Cell Plating: Plate cells at a density of 20,000 cells/well in 20 µL of assay medium and incubate overnight.
-
Dye Loading: Add 20 µL of Fluo-4 AM dye solution to each well and incubate for 1 hour at 37°C.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Agonist Addition: After a 2.5-minute incubation with this compound, add L-Glutamate at its EC₂₀ concentration.
-
Fluorescence Reading: Measure calcium flux immediately using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: Calculate the EC₅₀ of this compound from the concentration-response curves.
Protocol: Receptor Selectivity Counter-Screen
To ensure this compound is selective for mGluR4, it should be tested against other mGlu receptors, particularly the closely related Group I receptor, mGluR1.
Materials:
-
Cell lines expressing other mGlu subtypes (e.g., mGluR1, mGluR5).
-
This compound at a high concentration (e.g., 10-30 µM).
-
Appropriate agonists for each receptor subtype.
Procedure:
-
Follow the Calcium Mobilization Assay protocol (Section 3.1) using the different mGlu receptor cell lines.
-
Add a fixed, high concentration of this compound.
-
Add a full concentration-response curve of the respective agonist.
-
Data Analysis: Determine if this compound significantly potentiates or inhibits the agonist response. A lack of activity indicates selectivity for mGluR4.
In Vitro Workflow Diagram
Figure 2: In Vitro Experimental Workflow.
Hypothetical In Vitro Data
Table 1: this compound Potency and Selectivity Profile
| Assay Target | Agonist Used | This compound Activity | EC₅₀ (nM) |
| Human mGluR4 | Glutamate (EC₂₀) | Potentiation | 65 |
| Rat mGluR4 | Glutamate (EC₂₀) | Potentiation | 197 |
| Rat mGluR1 | Glutamate | No significant activity at 10 µM | >10,000 |
| Rat mGluR5 | Glutamate | No significant activity at 10 µM | >10,000 |
In Vivo Efficacy Assessment
In vivo studies are critical for evaluating the therapeutic potential of this compound in relevant animal models of Parkinson's disease and anxiety.
Protocol: Rodent Model for Parkinson's Disease (6-OHDA)
The 6-hydroxydopamine (6-OHDA) rat model is a widely used neurotoxin-based model that mimics the dopaminergic cell loss seen in Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (200-250g).
-
6-hydroxydopamine (6-OHDA).
-
This compound, L-DOPA.
-
Vehicle (e.g., 0.5% methylcellulose).
-
Stereotaxic apparatus.
-
Rotational behavior monitoring system.
Procedure:
-
Lesion Induction: Administer a unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle.
-
Recovery: Allow animals to recover for 2-3 weeks.
-
Grouping: Divide animals into treatment groups (n=8-10/group):
-
Group 1: Vehicle
-
Group 2: L-DOPA (positive control)
-
Group 3: this compound (low dose) + L-DOPA
-
Group 4: this compound (mid dose) + L-DOPA
-
Group 5: this compound (high dose) + L-DOPA
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) 30 minutes prior to L-DOPA injection.
-
Behavioral Testing: Monitor rotational behavior (contralateral turns) for 90-120 minutes post-L-DOPA.
-
Data Analysis: Compare the total number of rotations between groups. A reduction in rotations indicates anti-parkinsonian efficacy.
Protocol: Rodent Model for Anxiety (Elevated Plus Maze)
The Elevated Plus Maze (EPM) is a standard behavioral test to assess anxiolytic-like effects of novel compounds. The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Elevated Plus Maze apparatus.
-
This compound, Diazepam (positive control).
-
Vehicle.
-
Video tracking software.
Procedure:
-
Acclimatization: Allow mice to acclimatize to the testing room for at least 1 hour.
-
Grouping: Divide animals into treatment groups (n=10-12/group):
-
Group 1: Vehicle
-
Group 2: Diazepam (1 mg/kg, i.p.)
-
Group 3: this compound (low dose, p.o.)
-
Group 4: this compound (mid dose, p.o.)
-
Group 5: this compound (high dose, p.o.)
-
-
Drug Administration: Administer compounds 30-60 minutes prior to testing.
-
Behavioral Testing: Place each mouse in the center of the EPM, facing an open arm, and record its activity for 5 minutes.
-
Data Analysis: Measure the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.
In Vivo Workflow Diagram
Figure 3: In Vivo Experimental Workflow.
Hypothetical In Vivo Data
Table 2: Effect of this compound on L-DOPA-Induced Rotations in 6-OHDA Rats
| Treatment Group | N | Mean Contralateral Rotations (± SEM) | % Reduction vs. L-DOPA Alone |
| Vehicle | 10 | 15 ± 4.2 | - |
| L-DOPA (6 mg/kg) | 10 | 450 ± 35.1 | 0% |
| L-DOPA + this compound (1 mg/kg) | 10 | 315 ± 29.8 | 30% |
| L-DOPA + this compound (3 mg/kg) | 10 | 202 ± 25.5 | 55% |
| L-DOPA + this compound (10 mg/kg) | 10 | 166 ± 21.7 | 63% |
| p<0.05, **p<0.01 vs. L-DOPA alone |
Table 3: Effect of this compound in the Elevated Plus Maze (Mice)
| Treatment Group | N | Time in Open Arms (s ± SEM) | Open Arm Entries (± SEM) |
| Vehicle | 12 | 28.5 ± 3.1 | 8.1 ± 1.2 |
| Diazepam (1 mg/kg) | 12 | 65.2 ± 5.9 | 15.4 ± 1.9 |
| This compound (3 mg/kg) | 12 | 35.1 ± 4.5 | 9.5 ± 1.4 |
| This compound (10 mg/kg) | 12 | 50.8 ± 5.2 | 12.8 ± 1.6 |
| This compound (30 mg/kg) | 12 | 58.4 ± 6.3 | 14.1 ± 1.8 |
| *p<0.05, **p<0.01 vs. Vehicle |
Disclaimer: These protocols and application notes are for research purposes only and should be adapted based on specific laboratory conditions and institutional guidelines (e.g., IACUC for animal studies).
References
- 1. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A case study of foliglurax, the first clinical mGluR4 PAM for symptomatic treatment of Parkinson's disease: translational gaps or a failing industry innovation model? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Valiglurax Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Valiglurax solutions for both in vitro and in vivo research applications. This compound, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), is a valuable tool for studies related to Parkinson's disease and other neurological disorders. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents and co-solvents for effective dissolution and administration.
Chemical Properties and Solubility
This compound (also known as VU0652957) is characterized by its low aqueous solubility, making proper solution preparation critical for accurate and reproducible experimental results.
Table 1: this compound Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 112.5 mg/mL (341.7 mM) | Sonication is recommended to aid dissolution.[1] |
| Aqueous Buffers | Poorly soluble | Precipitation may occur upon addition to aqueous solutions. |
Recommended Solvents and Vehicle Formulations
For experimental use, this compound is typically first dissolved in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. This stock solution is then further diluted into an appropriate vehicle for final administration, particularly for in vivo studies.
Table 2: Example Vehicle Formulations for this compound
| Application | Vehicle Composition | Final DMSO Concentration | Reference |
| In Vivo (Oral Gavage) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% | [2] |
| In Vivo (Intravenous) | 50% DMSO, 40% PEG400, 10% Ethanol | 50% | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions for both in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1]
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For storage at -20°C, it is recommended to use the solution within one month, while at -80°C, it can be stored for up to six months.[2]
Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol details the preparation of a this compound dosing solution suitable for oral gavage in animal models, based on a formulation that enhances solubility and bioavailability.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
-
Initial Mixture: In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300: To the DMSO stock solution, add 4 volumes of PEG300 (relative to the initial DMSO volume) and mix thoroughly. For example, to 100 µL of DMSO stock, add 400 µL of PEG300.
-
Add Tween-80: Add 0.5 volumes of Tween-80 (relative to the initial DMSO volume) to the mixture and mix until uniform. For example, to the previous mixture, add 50 µL of Tween-80.
-
Final Dilution with Saline: Add 4.5 volumes of saline (relative to the initial DMSO volume) to the mixture to reach the final desired concentration and volume. Mix thoroughly until a clear solution is obtained. For example, add 450 µL of saline to complete the 1 mL final volume.
-
Administration: The final solution is now ready for oral administration. It is recommended to prepare this formulation fresh on the day of the experiment.
Workflow for preparing an in vivo oral dosing solution of this compound.
Important Considerations
-
Vehicle Toxicity: When conducting in vivo studies, it is crucial to administer a vehicle-only control group to account for any potential effects of the solvent mixture. The concentrations of DMSO and other solvents should be kept as low as possible while maintaining the solubility of this compound.
-
Solution Stability: this compound solutions, especially the final diluted formulations, should ideally be prepared fresh before each experiment to ensure stability and prevent precipitation.
-
Safety Precautions: Standard laboratory safety procedures should be followed when handling this compound and the organic solvents. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood.
References
Application Notes and Protocols: In Vivo Pharmacokinetic Parameters of Valiglurax Across Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo pharmacokinetic (PK) properties of Valiglurax (also known as VU2957), a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). The data presented is crucial for the preclinical development of this compound and for designing further efficacy and toxicology studies.
Summary of In Vivo Pharmacokinetic Parameters
This compound has been evaluated in several preclinical species to determine its pharmacokinetic profile. The key parameters, including clearance (CLp), volume of distribution at steady state (Vss), elimination half-life (t1/2), and oral bioavailability (%F), are summarized in the table below. These data demonstrate that this compound exhibits favorable drug-like properties across different species, although some species-specific differences in clearance are observed.
| Parameter | Mouse | Rat (Sprague Dawley) | Dog (Beagle) | Cynomolgus Monkey |
| CLp (mL/min/kg) | 78.3 | 37.7 | 31.6 | 17.7 |
| Vss (L/kg) | ~3-4 | ~3-4 | ~3-4 | ~3-4 |
| t1/2 (h) | ~1-4 | ~1-4 | ~1-4 | ~1-4 |
| Oral Bioavailability (%) | 79 | 100 | 37.5 | 31.6 |
Note: The data presented are derived from published preclinical studies.
Experimental Protocols
While the precise, detailed protocols for the pharmacokinetic studies of this compound are not publicly available in their entirety, the following represents a standard methodology for conducting such in vivo pharmacokinetic studies in rodents, based on common practices in the field.
Representative Protocol for Oral Pharmacokinetic Study in Rats
1. Animal Models:
-
Species: Male Sprague Dawley rats.
-
Age: 8-10 weeks.
-
Weight: 250-300 g.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment. Standard housing conditions include a 12-hour light/dark cycle with ad libitum access to food and water.
2. Drug Formulation and Administration:
-
Formulation: For oral administration, this compound is often formulated as a spray-dried dispersion (SDD) to enhance its aqueous solubility. A typical formulation might involve a 25% drug load in a polymer matrix such as hydroxypropyl methylcellulose acetate succinate (HPMCAS). The SDD is then suspended in a vehicle suitable for oral gavage, for example, a mixture of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Dose: A representative oral dose for a pharmacokinetic study could be in the range of 3-30 mg/kg.
-
Administration: The formulation is administered as a single dose via oral gavage using a suitable gavage needle. The volume of administration is typically 10 mL/kg.
3. Sample Collection:
-
Matrix: Blood samples are collected to obtain plasma for analysis.
-
Time Points: Blood samples (approximately 0.2-0.3 mL) are collected at serial time points post-dose. A typical sampling schedule would be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Procedure: Blood is collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The collected blood samples are immediately centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma is then transferred to clean tubes and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: The concentration of this compound in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are prepared for analysis using protein precipitation. A known volume of plasma is mixed with a precipitation agent (e.g., acetonitrile) containing an internal standard. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
-
-
Data Analysis: The peak area ratio of this compound to the internal standard is used to construct a calibration curve from which the concentration of this compound in the unknown samples is determined. Pharmacokinetic parameters are then calculated from the plasma concentration-time data using non-compartmental analysis.
Visualizations
Signaling Pathway of mGlu4 Receptor Activation
This compound acts as a positive allosteric modulator of the mGlu4 receptor. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the context of the basal ganglia, mGlu4 receptors are predominantly located on presynaptic terminals of the striatopallidal pathway (the indirect pathway). Activation of these receptors reduces the release of the inhibitory neurotransmitter GABA, which in turn decreases the activity of the indirect pathway. This is a key mechanism through which this compound is thought to exert its therapeutic effects in conditions like Parkinson's disease.
Application Notes and Protocols for Measuring Valiglurax Concentration in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valiglurax (VU2957) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] As a CNS-penetrant molecule, the quantification of this compound in cerebrospinal fluid (CSF) is critical for preclinical and clinical pharmacokinetic and pharmacodynamic (PK/PD) studies. Efficacy in animal models has been shown to correlate well with CSF exposure.[1] These application notes provide detailed methodologies for the accurate measurement of this compound in CSF, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.
Signaling Pathway of this compound
This compound enhances the activity of the mGlu4 receptor, which is a G-protein coupled receptor (GPCR) belonging to Group III. These receptors are typically coupled to the inhibitory G-protein, Gαi/o. Upon binding of the endogenous ligand glutamate, which is enhanced by this compound, the Gαi/o protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). Downstream effects of mGlu4 activation can include the modulation of ion channels and the regulation of the MAPK cascade.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in rats, including CSF concentrations at a specific dose.
| Parameter | Value | Species | Dose | Reference |
| Minimum Effective Dose (MED) in Haloperidol-Induced Catalepsy | 1 mg/kg, p.o. | Rat | 1 mg/kg | [1] |
| CSF Concentration at MED | 148 nM | Rat | 1 mg/kg | [1] |
| Total Plasma Concentration at MED | 322 nM | Rat | 1 mg/kg | |
| Brain-to-Plasma Partition Coefficient (Kp) | 1.51 | Rat | N/A | |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | 0.09 | Rat | N/A |
Experimental Protocols
Cerebrospinal Fluid Sample Collection and Handling
-
Collection: CSF is typically collected from the cisterna magna in anesthetized rodents or via lumbar puncture in larger animals and humans. It is crucial to minimize blood contamination during collection.
-
Anticoagulant/Preservative: If not processed immediately, CSF samples should be collected into tubes containing an appropriate anticoagulant and stabilizer, depending on the specific analytes and subsequent analysis. For this compound, collection into pre-chilled polypropylene tubes is recommended to minimize binding.
-
Processing: Immediately after collection, centrifuge the CSF samples at low speed (e.g., 2000 x g for 10 minutes at 4°C) to remove any cells or debris.
-
Storage: The resulting supernatant should be transferred to fresh, clearly labeled polypropylene tubes and stored at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Sample Preparation for LC-MS/MS Analysis
This protocol is based on a generic protein precipitation method, which is a common and effective technique for cleaning up CSF samples for small molecule analysis.
-
Materials:
-
This compound certified reference standard
-
Internal standard (IS) (e.g., a structurally similar molecule or a stable isotope-labeled this compound)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Centrifuge capable of reaching >12,000 x g
-
Vortex mixer
-
-
Procedure:
-
Thaw CSF samples, calibration standards, and quality control (QC) samples on ice.
-
In a polypropylene microcentrifuge tube, add 50 µL of CSF sample, standard, or QC.
-
Add 10 µL of internal standard working solution (at a concentration to provide a robust detector response) to each tube.
-
Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method for this compound Quantification
The following are suggested starting conditions based on the instrumentation reported for this compound analysis and general principles of small molecule quantification. Method optimization and validation are required.
-
Instrumentation:
-
LC System: Shimadzu LC-10AD pumps or equivalent
-
Autosampler: Leap Technologies CTC PAL or equivalent
-
Mass Spectrometer: AB Sciex API-4000 triple-quadrupole or equivalent
-
-
Chromatographic Conditions:
-
Column: Fortis C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient (suggested):
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.
-
Source Parameters (to be optimized):
-
Curtain Gas (CUR)
-
Collision Gas (CAD)
-
IonSpray Voltage (IS)
-
Temperature (TEM)
-
Nebulizer Gas (GS1)
-
Heater Gas (GS2)
-
-
Compound Parameters (to be optimized):
-
Declustering Potential (DP)
-
Entrance Potential (EP)
-
Collision Energy (CE)
-
Collision Cell Exit Potential (CXP)
-
-
Experimental Workflow
References
- 1. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Valiglurax in the Context of Deep Brain Stimulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valiglurax (VU0652957) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] While direct clinical application of this compound in conjunction with deep brain stimulation (DBS) has not been documented, its mechanism of action presents it as a compelling "pharmacological mimic" of DBS, particularly in the context of Parkinson's disease (PD) research.[1] These notes provide a detailed overview of the scientific rationale for this comparison and offer experimental protocols to investigate the potential of this compound to replicate the therapeutic effects of DBS.
The pathophysiology of Parkinson's disease involves the degeneration of dopaminergic neurons in the substantia nigra pars compacta, leading to an imbalance in the basal ganglia circuitry.[3] This results in excessive excitatory glutamatergic signaling.[4] Both DBS and mGlu4 PAMs like this compound are thought to restore balance to this circuitry, albeit through different modalities.
Scientific Rationale: this compound as a Pharmacological Mimic of DBS
Deep brain stimulation of the subthalamic nucleus (STN) is a well-established therapeutic intervention for advanced Parkinson's disease. While the precise mechanisms of DBS are still under investigation, it is known to modulate neuronal activity, influencing neurotransmitter release and altering pathological network oscillations. One of the key effects of STN-DBS is the reduction of pathological glutamatergic hyperactivity in the basal ganglia output nuclei.
This compound, as an mGlu4 PAM, enhances the activity of mGlu4 receptors. These receptors are strategically located on presynaptic terminals in the basal ganglia, including the striatum. Activation of these inhibitory autoreceptors reduces the release of glutamate. This reduction in glutamatergic transmission is hypothesized to produce effects similar to those of STN-DBS, thereby alleviating motor symptoms in Parkinson's disease.
Comparative Signaling Pathways
The diagram below illustrates the proposed convergent mechanisms of this compound and STN-DBS in modulating the basal ganglia circuitry in Parkinson's disease.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference |
| mGlu4 EC50 | Rat | 148 nM | |
| Selectivity | - | Selective over other mGlu receptor subtypes |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Dosing | Cmax | Tmax | Half-life (t1/2) | Reference |
| Rat | 3-30 mg/kg p.o. | Dose-dependent increase | - | 2.5 - 4.5 h | |
| Cynomolgus Monkey | - | - | - | 2.5 - 4.5 h |
Experimental Protocols
To empirically test the hypothesis that this compound acts as a pharmacological mimic of DBS, the following experimental protocols are proposed.
Protocol 1: Evaluation of Motor Symptom Alleviation in a Rodent Model of Parkinson's Disease
Objective: To compare the efficacy of this compound and STN-DBS in reversing motor deficits in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.
Experimental Workflow:
Methodology:
-
Animal Model: Induce unilateral 6-OHDA lesions in the medial forebrain bundle of adult male Sprague-Dawley rats.
-
Group Allocation:
-
Group 1: Sham-operated controls.
-
Group 2: 6-OHDA lesioned + Vehicle administration.
-
Group 3: 6-OHDA lesioned + this compound administration (dose-response, e.g., 1, 3, 10 mg/kg, p.o.).
-
Group 4: 6-OHDA lesioned + STN-DBS implantation and stimulation.
-
-
Behavioral Assessments:
-
Cylinder Test: Assess forelimb akinesia by measuring the preferential use of the non-impaired forelimb.
-
Apomorphine-Induced Rotations: Quantify dopaminergic receptor supersensitivity by measuring contralateral rotations following apomorphine administration.
-
-
Data Analysis: Compare the outcomes between the this compound-treated groups and the DBS group to the vehicle control.
Protocol 2: In Vivo Electrophysiological Recording in Freely Moving Parkinsonian Rats
Objective: To investigate the effects of this compound and STN-DBS on neuronal activity in the basal ganglia.
Methodology:
-
Animal Preparation: Use 6-OHDA lesioned rats with chronically implanted microelectrode arrays in the STN and GPi/SNr.
-
Experimental Design:
-
Record baseline neuronal activity.
-
Administer this compound and record subsequent changes in firing rate and pattern.
-
In a separate cohort, activate STN-DBS and record neuronal activity.
-
-
Data Analysis: Compare the electrophysiological signatures of this compound administration and STN-DBS.
Conclusion
This compound, as a selective mGlu4 PAM, holds promise as a novel therapeutic agent for Parkinson's disease. Its mechanism of action, which involves the modulation of glutamatergic transmission in the basal ganglia, suggests that it may function as a pharmacological mimic of STN-DBS. The proposed experimental protocols provide a framework for rigorously testing this hypothesis. Further preclinical investigation is warranted to elucidate the full therapeutic potential of this compound and its relationship to the effects of deep brain stimulation. While this compound itself did not advance to human clinical trials, the exploration of mGlu4 PAMs continues to be an active area of research for Parkinson's disease therapeutics.
References
- 1. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Group III and subtype 4 metabotropic glutamate receptor agonists: discovery and pathophysiological applications in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Valiglurax solubility for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Valiglurax solubility for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as VU0652957 or VU2957) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2][3][4][5] It is a promising preclinical candidate for conditions like Parkinson's disease. However, this compound has poor inherent aqueous solubility (<5 μg/mL in FaSSIF and 9 μg/mL in FaSSGF), which can limit its absorption and bioavailability in in vivo studies, making consistent and effective dosing challenging.
Q2: What are the primary methods to improve this compound solubility for in vivo experiments?
A2: Two main strategies have been successfully employed to enhance the solubility of this compound for preclinical research:
-
Co-solvent Formulation: This involves dissolving this compound in a mixture of solvents to keep it in solution for administration. A common formulation includes Dimethyl Sulfoxide (DMSO), PEG300, Tween-80, and saline.
-
Spray-Dried Dispersion (SDD): This is a more advanced formulation technique where the drug is dispersed in a polymer matrix to create an amorphous solid dispersion. An SDD formulation of this compound with the polymer HPMCP-HP55 has been shown to increase its solubility by over 40-fold.
Q3: What is the mechanism of action of this compound?
A3: this compound is a positive allosteric modulator (PAM) of the mGlu4 receptor. This means it does not activate the receptor directly but binds to a different site (an allosteric site) on the receptor. This binding enhances the receptor's response to its natural ligand, glutamate. The mGlu4 receptor is a G-protein coupled receptor (GPCR) that, when activated, typically couples to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This modulation of neuronal excitability is the basis for its therapeutic potential.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in the formulation upon standing. | The solubility limit in the chosen vehicle has been exceeded, or the components were not mixed in the correct order. | Ensure the co-solvents are added sequentially as described in the protocol (DMSO first, then PEG300, then Tween-80, and finally saline). Prepare fresh formulations before each experiment and visually inspect for any precipitation. Consider gently warming the solution if precipitation occurs, but be cautious of potential degradation. |
| Inconsistent or low drug exposure in animal studies. | Poor solubility and low dissolution rate of the administered compound. The formulation may not be optimal for the route of administration (e.g., oral gavage). | For oral administration, consider using the spray-dried dispersion (SDD) formulation with HPMCP-HP55, which has demonstrated significantly improved solubility and bioavailability. If using a co-solvent system, ensure the vehicle is well-tolerated by the animals and does not cause any adverse effects that could impact absorption. |
| Difficulty dissolving the this compound powder. | This compound has poor inherent solubility. | Use of sonication or gentle heating (up to 60°C with caution) can aid in the initial dissolution in DMSO. For larger scale preparations, micronization of the drug powder to increase surface area could be considered, although this was found to be insufficient on its own in previous studies. |
Quantitative Data Summary
Table 1: this compound Solubility in Different Formulations
| Formulation | Solubility/Dissolution | Fold Increase vs. API | Reference |
| Active Pharmaceutical Ingredient (API) | <5 μg/mL in FaSSIF; 9 μg/mL in FaSSGF | - | |
| Co-solvent Formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) | ≥ 2.5 mg/mL (7.59 mM) | Not directly comparable to API in intestinal fluids, but significantly higher. | |
| Spray-Dried Dispersion (SDD) with HPMCP-HP55 | AUC after dissolution of 47,413 μg/mL·min | >40-fold |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent Formulation for In Vivo Studies
Objective: To prepare a clear solution of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), USP grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
Procedure:
-
Prepare a DMSO stock solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use of an ultrasonic bath or gentle warming (up to 60°C) can aid dissolution. Ensure the solution is clear.
-
-
Prepare the final formulation (example for 1 mL):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound/DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and vortex until clear and homogenous.
-
Add 450 µL of sterile saline to the mixture to reach the final volume of 1 mL.
-
Vortex the final solution thoroughly. The final concentration in this example would be 2.5 mg/mL.
-
-
Administration:
-
Administer the freshly prepared formulation to the animals via the desired route (e.g., oral gavage).
-
Protocol 2: Overview of Spray-Dried Dispersion (SDD) Formulation
Objective: To significantly enhance the solubility and bioavailability of this compound through the creation of an amorphous solid dispersion.
Principle: This advanced technique involves dissolving both the drug (this compound) and a polymer (e.g., HPMCP-HP55) in a common solvent and then rapidly removing the solvent by spray drying. This process traps the drug in an amorphous, high-energy state within the polymer matrix, leading to a dramatic increase in its dissolution rate and apparent solubility.
Key Steps:
-
Polymer and Solvent Selection: Various polymers are screened to find one that is compatible with the drug and provides the best solubility enhancement. For this compound, HPMCP-HP55 was identified as a successful polymer.
-
Preparation of Spray Solution: this compound and HPMCP-HP55 are dissolved in a suitable solvent system.
-
Spray Drying: The solution is atomized into a hot air stream, which rapidly evaporates the solvent, leaving behind fine particles of the solid dispersion.
-
Characterization: The resulting SDD powder is characterized for its physical state (amorphous vs. crystalline), drug loading, and dissolution properties.
Note: The development of an SDD formulation is a complex process that requires specialized equipment and expertise. The information provided here is for conceptual understanding.
Visualizations
Caption: Workflow for preparing a this compound co-solvent formulation.
Caption: this compound enhances mGlu4 receptor signaling.
References
- 1. This compound | mGlu4 PAM | CAS# 1976050-09-5 |VU0652957; VU-2957; VU-0652957; VU2957| InvivoChem [invivochem.com]
- 2. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Valiglurax Solubility Enhancement: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor inherent solubility of Valiglurax (VU0652957), a potent and selective mGlu4 positive allosteric modulator.
I. This compound Physicochemical Properties
A thorough understanding of this compound's physicochemical properties is fundamental to developing effective solubility enhancement strategies.
| Property | Value | Source |
| Molecular Weight | 329.3 g/mol | [1] |
| LogP | 3.78 | [1] |
| Inherent Solubility (FaSSIF) | <5 µg/mL | [1] |
| Inherent Solubility (FaSSGF) | 9 µg/mL | [1] |
| pKa | Not available in public literature | |
| Melting Point | Not available in public literature |
II. Frequently Asked Questions (FAQs)
Q1: Why is the solubility of this compound a concern for in vitro and in vivo studies?
A1: The poor aqueous solubility of this compound can lead to several challenges in experimental settings. In in vitro assays, low solubility can result in the compound precipitating out of solution, leading to inaccurate measurements of its biological activity. For in vivo studies, particularly oral administration, poor solubility can significantly limit the drug's dissolution in the gastrointestinal tract, leading to low and variable bioavailability, which can compromise the reliability of preclinical efficacy and pharmacokinetic studies.[2]
Q2: What is the most documented and effective method for enhancing this compound solubility?
A2: The most effective method reported for significantly enhancing the solubility of this compound is the formulation of a spray-dried dispersion (SDD). Specifically, a formulation containing 25% this compound and 75% hydroxypropyl methylcellulose phthalate (HPMCP-HP55) has been shown to increase the dissolution in intestinal fluids by over 40-fold compared to the active pharmaceutical ingredient (API) alone.
Q3: Are there alternative strategies to consider for improving this compound solubility?
A3: Yes, while spray-dried dispersion is a well-documented approach, other techniques commonly used for poorly soluble drugs could be explored for this compound. These include:
-
Co-solvents: Utilizing a mixture of solvents to increase solubility. For in vivo studies, a common co-solvent system includes DMSO, PEG300, Tween-80, and saline.
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, potentially improving dissolution rates.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic drugs like this compound.
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of guest molecules.
III. Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the formulation and handling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffers during in vitro assays. | The concentration of this compound exceeds its thermodynamic solubility in the assay medium. | - Prepare a high-concentration stock solution in an organic solvent like DMSO and ensure the final concentration of the organic solvent in the assay medium is low (typically <1%) and does not affect the assay performance.- Consider using a formulation approach, such as a co-solvent system, to maintain this compound in solution. A suggested in vivo formulation that can be adapted for in vitro use consists of DMSO, PEG300, Tween-80, and saline. |
| Inconsistent or low oral bioavailability in animal studies. | Poor dissolution of the crystalline this compound in the gastrointestinal tract. | - Formulate this compound as a spray-dried dispersion (SDD) with HPMCP-HP55 to enhance its dissolution rate and achieve supersaturation.- If an SDD is not feasible, explore other formulation strategies such as lipid-based delivery systems (e.g., SEDDS) or nanosuspensions. |
| Difficulty in handling the spray-dried dispersion (SDD) powder due to low density and poor flowability. | The amorphous nature and particle morphology of SDDs often lead to these handling challenges. | - For capsule filling, consider manual or semi-automated filling methods for small-scale studies.- For larger scale production, techniques like dry granulation can be employed to increase the bulk density and improve the flow properties of the SDD. |
| Physical instability of the amorphous this compound in the SDD (recrystallization) upon storage. | Exposure to high temperature and humidity can induce recrystallization of the amorphous drug. | - Store the SDD in a tightly sealed container with a desiccant at controlled room temperature or under refrigerated conditions.- Monitor the physical stability of the SDD over time using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). |
IV. Experimental Protocols
A. Preparation of this compound Spray-Dried Dispersion (SDD)
This protocol is a representative example for preparing an SDD of a poorly soluble drug with HPMCP-HP55, based on established methodologies.
Materials:
-
This compound
-
HPMCP-HP55
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
Equipment:
-
Laboratory-scale spray dryer
-
Magnetic stirrer
-
Analytical balance
Procedure:
-
Prepare a 2:1 (v/v) solution of dichloromethane and ethanol.
-
Dissolve this compound and HPMCP-HP55 in the solvent mixture at a 1:3 ratio (25% this compound, 75% HPMCP-HP55) to achieve a final solid concentration of 50 mg/mL.
-
Stir the solution until both the drug and polymer are fully dissolved.
-
Set the spray dryer parameters. A starting point for optimization could be:
-
Inlet temperature: 65°C
-
Atomizing air pressure: 0.65 bars
-
Feed solution flow rate: 5 g/min
-
Drying gas airflow: 0.35 m³/min
-
-
Spray-dry the solution.
-
Collect the resulting powder from the cyclone.
-
Dry the collected SDD powder under vacuum at a temperature below its glass transition temperature to remove any residual solvent.
B. In Vitro Dissolution Testing in Biorelevant Media
This protocol describes the preparation of Fasted State Simulated Intestinal Fluid (FaSSIF) for evaluating the dissolution of this compound formulations.
Materials:
-
Maleic acid
-
Sodium hydroxide
-
Sodium chloride
-
Sodium taurocholate
-
Lecithin
-
Purified water
Procedure for FaSSIF (pH 6.5):
-
Prepare the buffer solution:
-
Dissolve 3.48 g of maleic acid, 1.99 g of sodium hydroxide, and 5.50 g of sodium chloride in 1 L of purified water.
-
Adjust the pH to 6.5 with sodium hydroxide solution.
-
-
Prepare the final FaSSIF medium:
-
To the buffer solution, add 3.3 g of sodium taurocholate and 0.75 g of lecithin.
-
Stir until all components are dissolved. The solution may appear slightly opalescent.
-
V. Visualizations
A. Logical Workflow for Overcoming this compound Solubility Issues
Caption: A logical workflow for addressing the poor solubility of this compound.
B. mGlu4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the mGlu4 receptor.
References
- 1. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery-of-vu2957-valiglurax-an-mglu-4-positive-allosteric-modulator-evaluated-as-a-preclinical-candidate-for-the-treatment-of-parkinson-s-disease - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Valiglutax Dose Escalation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Valiglutax dose escalation studies. As Valiglutax is a novel selective metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulator (PAM), this guide addresses the specific challenges that may be encountered during its evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Valiglutax?
A1: Valiglutax is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). It does not activate the receptor directly but enhances its sensitivity to the endogenous ligand, glutamate.[1][2] This modulation leads to a decrease in glutamate release from presynaptic terminals, which can be beneficial in conditions characterized by excessive glutamatergic neurotransmission.[1][2]
Q2: What are the common challenges observed in dose escalation studies of mGluR modulators like Valiglutax?
A2: Dose escalation studies of mGluR modulators can present several challenges. These may include receptor subtype selectivity, which can lead to off-target effects.[1] For mGluR modulators, central nervous system (CNS)-related adverse effects are of particular note, including cognitive and memory impairments, and psychotomimetic effects such as hallucinations and insomnia. Identifying the maximum tolerated dose (MTD) without inducing unacceptable toxicity is a key challenge.
Q3: What is a dose-limiting toxicity (DLT) and how is it defined in Valiglutax studies?
A3: A dose-limiting toxicity (DLT) is a side effect of a drug that is severe enough to prevent further dose increases. In Valiglutax studies, DLTs are typically defined based on preclinical data and are likely to include severe neuropsychiatric symptoms, significant alterations in liver function tests (LFTs), or other grade 3/4 adverse events as defined by Common Terminology Criteria for Adverse Events (CTCAE).
Q4: How should we approach the starting dose selection for a first-in-human (FIH) study of Valiglutax?
A4: The starting dose for a first-in-human study is determined from preclinical toxicology data in relevant animal models. The No-Observed-Adverse-Effect-Level (NOAEL) is a critical parameter in this determination. A thorough review of all preclinical data, including pharmacokinetics (PK) and toxicology, is essential to select a safe starting dose.
Troubleshooting Guides
Issue 1: Unexpected Neuropsychiatric Adverse Events at Low Doses
-
Possible Cause: High inter-subject variability in drug metabolism or target engagement. Genetic polymorphisms in metabolizing enzymes or the mGluR4 receptor itself could be a contributing factor.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a thorough analysis of plasma drug concentrations to determine if the adverse events are correlated with higher-than-expected drug exposure.
-
Pharmacodynamic Markers: Utilize pharmacodynamic (PD) markers, if available (e.g., EEG, fMRI), to assess target engagement at different dose levels.
-
Genetic Screening: Consider retrospective or prospective genotyping for relevant metabolizing enzymes (e.g., cytochrome P450 family) or mGluR4 polymorphisms.
-
Dose De-escalation: If severe adverse events are observed, dose de-escalation or the introduction of intermediate dose levels may be necessary.
-
Issue 2: High Mortality Rate in Preclinical Toxicology Studies at a Predicted "Safe" Dose
-
Possible Cause: This could be due to several factors including formulation errors, incorrect route of administration, vehicle toxicity, or species-specific sensitivity.
-
Troubleshooting Steps:
-
Verify Formulation: Re-analyze the drug formulation for concentration, homogeneity, and stability.
-
Review Administration Technique: Ensure the route and technique of administration are appropriate and consistent.
-
Vehicle Control Group: Always include a vehicle-only control group to rule out toxicity from the vehicle itself.
-
Pilot Study in a Different Species: If species-specific sensitivity is suspected, a pilot study in a different animal model may be warranted.
-
Necropsy and Histopathology: Conduct a full necropsy and histopathological examination of all major organs to identify the target organs of toxicity.
-
Issue 3: Lack of Efficacy Signal at Doses Approaching the MTD
-
Possible Cause: Insufficient target engagement, poor translation from preclinical models, or a patient population that is not responsive to the drug's mechanism of action.
-
Troubleshooting Steps:
-
Assess Target Engagement: If possible, use biomarkers to confirm that Valiglutax is engaging with mGluR4 at the doses being tested.
-
Review Preclinical Models: Re-evaluate the preclinical models used to predict efficacy and their relevance to the human disease state.
-
Patient Selection and Stratification: Consider if there are specific patient subpopulations that may be more likely to respond. Biomarker-based patient stratification could be explored in future cohorts.
-
Combination Therapy: Explore the possibility of combination therapy with other agents that may have synergistic effects.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Valiglutax in a Phase 1 Dose Escalation Study
| Dose Level | N | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| 10 mg | 3 | 50 ± 10 | 2.0 ± 0.5 | 400 ± 80 | 12 ± 2 |
| 20 mg | 3 | 110 ± 25 | 2.1 ± 0.4 | 950 ± 150 | 13 ± 2.5 |
| 40 mg | 6 | 250 ± 50 | 1.9 ± 0.6 | 2100 ± 400 | 12.5 ± 3 |
| 80 mg | 3 | 550 ± 120 | 2.3 ± 0.5 | 4800 ± 900 | 14 ± 3.5 |
Table 2: Incidence of Treatment-Emergent Adverse Events (TEAEs) in a Hypothetical Valiglutax Study
| Adverse Event | 10 mg (N=3) | 20 mg (N=3) | 40 mg (N=6) | 80 mg (N=3) |
| Dizziness | 1 (33%) | 1 (33%) | 3 (50%) | 2 (67%) |
| Headache | 0 (0%) | 1 (33%) | 2 (33%) | 1 (33%) |
| Insomnia | 0 (0%) | 0 (0%) | 1 (17%) | 2 (67%) |
| Visual Disturbances | 0 (0%) | 0 (0%) | 1 (17%) | 1 (33%) |
| Nausea | 1 (33%) | 2 (67%) | 3 (50%) | 2 (67%) |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) using a 3+3 Dose Escalation Design
-
Objective: To determine the MTD of Valiglutax in the study population.
-
Design: A standard 3+3 dose escalation design will be used.
-
Procedure: a. A cohort of 3 participants will be enrolled at the starting dose level. b. Participants will be monitored for a 28-day DLT observation period. c. If 0/3 participants experience a DLT: Escalate to the next dose level and enroll a new cohort of 3 participants. d. If 1/3 participants experience a DLT: Expand the current dose level to enroll an additional 3 participants. i. If 1/6 participants experience a DLT, escalate to the next dose level. ii. If ≥2/6 participants experience a DLT, the MTD has been exceeded. The MTD is the dose level below the current one. e. If ≥2/3 participants experience a DLT: The MTD has been exceeded. The MTD is the dose level below the current one.
-
Data Collection: All adverse events will be graded according to CTCAE. Pharmacokinetic samples will be collected at predefined time points.
Visualizations
Caption: Valiglutax enhances mGluR4 signaling, reducing glutamate release.
Caption: A standard 3+3 dose escalation study design workflow.
References
Valiglurax stability and storage conditions
This technical support center provides guidance on the stability and storage of Valiglurax, along with troubleshooting for common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for Valiglurable depend on whether it is in solid (powder) form or dissolved in a solvent. For optimal stability, adhere to the following guidelines.
Q2: How long can I store this compound?
A2: The shelf-life of this compound is dependent on the storage conditions. Refer to the table below for specific stability periods.
Q3: Is this compound sensitive to light?
A3: Yes, when in a stock solution, it is recommended to protect this compound from light.[1]
Q4: What is a recommended solvent for this compound?
A4: Dimethyl sulfoxide (DMSO) can be used to dissolve this compound.[2] Sonication may be required to achieve a concentration of 112.5 mg/mL.[2]
Q5: Why was a spray-dried dispersion (SDD) formulation of this compound developed?
A5: this compound has poor inherent solubility.[3] To improve its solubility and support preclinical studies, a spray-dried dispersion (SDD) formulation was developed.[4] This formulation significantly increased the solubility of this compound.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | |
| In Solvent | -80°C | 1 year | |
| Stock Solution | -80°C | 6 months | Protect from light |
| Stock Solution | -20°C | 1 month | Protect from light |
Data compiled from multiple sources.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the stock solution has been stored at the correct temperature and protected from light.
-
Check Age of Solution: Ensure the stock solution has not exceeded its recommended storage duration (see Table 1).
-
Prepare Fresh Solution: If the solution is old or has been stored improperly, prepare a fresh stock solution from powder.
-
Perform Quality Control: If possible, verify the concentration and purity of the new stock solution using an appropriate analytical method (e.g., HPLC).
-
Issue 2: Difficulty dissolving this compound powder.
-
Possible Cause: Poor inherent solubility of this compound.
-
Troubleshooting Steps:
-
Use Appropriate Solvent: Ensure you are using a suitable solvent, such as DMSO.
-
Aid Dissolution: Sonication can be used to aid in the dissolution of this compound.
-
Consider Formulation: For in vivo studies, the use of a spray-dried dispersion (SDD) formulation has been shown to significantly increase solubility.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration.
-
Dissolution: Vortex the solution to mix. If the powder does not fully dissolve, sonicate the solution in a water bath until it becomes clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
Visual Guides
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: General potential degradation pathways for complex organic molecules like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GluR | TargetMol [targetmol.com]
- 3. discovery-of-vu2957-valiglurax-an-mglu-4-positive-allosteric-modulator-evaluated-as-a-preclinical-candidate-for-the-treatment-of-parkinson-s-disease - Ask this paper | Bohrium [bohrium.com]
- 4. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Valiglurax off-target effects in experiments
Welcome to the technical support center for Valiglurax (also known as VU2957). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Here you will find troubleshooting guides and frequently asked questions to address potential issues and ensure the accuracy of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (VU2957) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] As a PAM, this compound does not activate the mGlu4 receptor directly. Instead, it binds to an allosteric site on the receptor, a location distinct from the glutamate binding site. This binding event potentiates the receptor's response to the endogenous agonist, glutamate. This mechanism allows for the enhancement of the natural, spatiotemporal patterns of mGlu4 activation.
Q2: What are the known off-target effects of this compound?
This compound has been demonstrated to be highly selective for the mGlu4 receptor. In comprehensive screening panels, it has shown negligible activity at other mGlu receptor subtypes (mGlu1-3, 5-8) at concentrations up to 10 μM.[1] Furthermore, it was found to be devoid of significant ancillary pharmacology when tested against a diverse panel of other molecular targets.[1] It also showed no activity against MAO-A and MAO-B, and was unremarkable in a cardiac ion channel panel, including hERG.[1] Therefore, at appropriate working concentrations, significant off-target effects are not anticipated.
Q3: I am not observing the expected effect of this compound in my assay. Could this be due to off-target effects?
While off-target effects are unlikely given the high selectivity of this compound, an unexpected result is more likely to stem from other experimental factors. These can include issues with compound solubility, sub-optimal assay conditions, or characteristics of the specific cell line or animal model being used. It is crucial to first confirm on-target activity before investigating potential, yet improbable, off-target effects.
Q4: How can I confirm that the observed effects in my experiment are specifically mediated by mGlu4?
To confirm that the biological effects you observe are due to the potentiation of mGlu4, it is recommended to include a control experiment using a selective mGlu4 antagonist or a negative allosteric modulator (NAM). If the effects of this compound are on-target, its activity should be diminished or abolished in the presence of an mGlu4 antagonist. Additionally, performing experiments in a system that does not express mGlu4 (e.g., a knockout cell line or animal model) can serve as a definitive negative control.
Troubleshooting Guides
Issue 1: Inconsistent or No Potentiation of Glutamate Response
| Possible Cause | Troubleshooting Step |
| Poor Compound Solubility | This compound is a lipophilic compound. Ensure that your stock solution is fully dissolved and consider using a spray-dried dispersion (SDD) formulation for in vivo studies to improve bioavailability. For in vitro assays, verify that the final concentration of the solvent (e.g., DMSO) is compatible with your system and does not exceed 0.1%. |
| Sub-optimal Glutamate Concentration | As a PAM, this compound requires the presence of an orthosteric agonist like glutamate to exert its effect. The concentration of glutamate used should be at or near its EC20 (the concentration that elicits 20% of the maximal response) to observe optimal potentiation. If the glutamate concentration is too high (saturating), the potentiating effect of this compound may be masked. |
| Low mGlu4 Expression | The magnitude of the this compound effect is dependent on the expression level of the mGlu4 receptor in your experimental system. Confirm the expression of mGlu4 in your cells or tissue of interest using techniques such as qPCR, Western blot, or immunohistochemistry. |
| Incorrect Assay Conditions | Ensure that the assay buffer, temperature, and incubation times are optimized for mGlu4 signaling. For Gi/o-coupled receptors like mGlu4, assays often involve measuring the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. |
Issue 2: Observed Cellular Toxicity at High Concentrations
| Possible Cause | Troubleshooting Step |
| Exceeding the Selectivity Window | Although this compound is highly selective, at very high concentrations (well above its EC50 for mGlu4), the risk of engaging unintended targets increases. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific assay. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure that the final solvent concentration in your assay is kept to a minimum and that appropriate vehicle controls are included in your experimental design. |
| Assay-Specific Artifacts | Some assay reagents or detection methods can be sensitive to the presence of chemical compounds, leading to false-positive signals that may be misinterpreted as toxicity. Run appropriate controls, such as testing this compound in a cell-free version of the assay if possible. |
Experimental Protocols
Protocol 1: In Vitro Confirmation of mGlu4 Potentiation using a cAMP Assay
This protocol is designed to measure the ability of this compound to potentiate the glutamate-induced inhibition of forskolin-stimulated cAMP production in a cell line expressing mGlu4.
Materials:
-
Cells stably expressing recombinant human or rat mGlu4
-
Glutamate
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Plating: Plate the mGlu4-expressing cells at an appropriate density in a 96-well or 384-well plate and incubate overnight.
-
Compound Preparation: Prepare a dilution series of this compound in assay buffer. Also, prepare a solution of glutamate at its EC20 concentration and a solution of forskolin at its EC80 concentration.
-
Assay: a. Wash the cells with assay buffer. b. Add the this compound dilutions to the cells and incubate for a pre-determined time (e.g., 15 minutes). c. Add the EC20 concentration of glutamate to the wells containing this compound. d. Immediately add the EC80 concentration of forskolin to all wells except for the basal control. e. Incubate for the time recommended by the cAMP assay kit manufacturer (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound in the presence of glutamate.
Protocol 2: In Vivo Assessment of Motor Symptom Reversal in a Parkinson's Disease Model
This protocol describes a method to evaluate the efficacy of this compound in reversing haloperidol-induced catalepsy in rats, a preclinical model relevant to Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (appropriate for the formulation, e.g., for an SDD)
-
Haloperidol
-
Catalepsy scoring bar
Procedure:
-
Acclimation: Acclimate the rats to the testing environment.
-
Drug Administration: a. Administer this compound or vehicle orally (p.o.) at various doses (e.g., 0.3-30 mg/kg). b. After a pre-determined time (e.g., 60 minutes), administer haloperidol (e.g., 1.5 mg/kg, i.p.) to induce catalepsy.
-
Catalepsy Assessment: a. At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy. b. Place the rat's forepaws on a horizontal bar raised a few centimeters off the surface. c. Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Compare the descent latency times between the vehicle-treated and this compound-treated groups. A significant reduction in descent latency in the this compound group indicates a reversal of haloperidol-induced catalepsy.
Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor/Target | Assay Type | Species | Potency (EC50/IC50) | Selectivity vs. hmGlu4 |
| mGlu4 | Gqi5 Ca2+ mobilization | Human | 64.6 nM | - |
| mGlu4 | GIRK channel activation | Rat | 197 nM | - |
| mGlu1, 2, 3, 5, 6, 7, 8 | Various functional assays | - | >10 µM | >155-fold |
| MAO-A, MAO-B | Functional assay | - | >30 µM | >464-fold |
| Diverse molecular target panel | Functional assays | - | <50% inhibition @ 10 µM | >155-fold |
| Cardiac ion channels (hERG, etc.) | Electrophysiology | Human | <50% inhibition @ 10 µM | >155-fold |
Data compiled from literature.
Table 2: In Vivo Efficacy of this compound in the Haloperidol-Induced Catalepsy (HIC) Model
| Dose (mg/kg, p.o.) | Reversal of HIC | Total Plasma Concentration at MED | CSF Concentration at MED |
| 1 | Minimum Effective Dose (MED) | 322 nM | 148 nM |
| 0.3 - 30 | Dose-dependent reversal | - | - |
Data from rat studies.
Visualizations
Caption: Mechanism of action of this compound as an mGlu4 PAM.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Valiglurax Technical Support Center: Preclinical Development Resources
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing Valiglurax (also known as VU0652957 or VU2957), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This compound was investigated as a preclinical candidate for Parkinson's disease.[1][2] While it demonstrated efficacy in preclinical models, its development was halted due to challenges in establishing an adequate safety margin.[3] This resource compiles available data, offers troubleshooting advice for preclinical studies, and provides standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).[1][2] As a PAM, it does not activate the mGlu4 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. The mGlu4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. In the context of Parkinson's disease models, selective activation of mGlu4 is thought to decrease the output of the indirect pathway in the basal ganglia, helping to alleviate motor symptoms.
Q2: What were the key preclinical findings for this compound?
This compound was found to be a potent and selective mGlu4 PAM with good oral bioavailability and central nervous system (CNS) penetration in several preclinical species, including rats and mice. It demonstrated dose-dependent efficacy in the haloperidol-induced catalepsy (HIC) model in rats, a standard preclinical model for assessing anti-Parkinsonian activity.
Q3: Why was the clinical development of this compound discontinued?
The advancement of this compound to clinical trials was halted because it was not possible to establish a "no adverse effect level" (NOAEL) at a plasma concentration that would be relevant for therapeutic efficacy in humans with a reasonable dose. This was primarily due to a narrow therapeutic window and challenges related to its poor inherent solubility, which necessitated high doses even with formulation improvements.
Q4: What are the known or potential side effects of this compound and other mGlu4 PAMs in preclinical models?
Specific adverse effects for this compound in preclinical toxicology studies are not detailed in publicly available literature. The primary issue cited was the inability to establish a NOAEL. However, research on other mGlu4 PAMs suggests potential class-wide effects. For instance, potentiation of mGlu4 receptors has been shown to enhance spontaneous and evoked absence seizures in certain rodent models. Researchers should therefore be vigilant for any unusual behavioral changes or signs of CNS over-excitation in their experimental animals. General motor side effects should also be monitored.
Q5: How can the poor solubility of this compound be addressed in experimental settings?
This compound has poor aqueous solubility. To overcome this for in vivo studies, a spray-dried dispersion (SDD) formulation was developed during its preclinical evaluation. For laboratory-scale experiments, researchers may need to explore various formulation strategies, such as using co-solvents, cyclodextrins, or lipid-based formulations. It is crucial to establish a stable and consistent formulation to ensure reliable and reproducible results. Vehicle-controlled studies are essential to rule out any effects of the formulation itself.
Troubleshooting Guides
Issue 1: Inconsistent or lack of efficacy in in vivo models.
-
Potential Cause 1: Inadequate Formulation or Dosing.
-
Troubleshooting Step: Due to its poor solubility, the formulation of this compound is critical. Ensure the compound is fully solubilized or uniformly suspended. Consider using a formulation similar to the spray-dried dispersion (SDD) approach if feasible. Verify the dose calculations and administration technique. Plasma and brain concentrations of this compound should be measured to confirm adequate exposure.
-
-
Potential Cause 2: Animal Model Selection.
-
Troubleshooting Step: The efficacy of mGlu4 PAMs can be model-dependent. This compound showed clear efficacy in the haloperidol-induced catalepsy model. Its effectiveness in other models of Parkinson's disease or other CNS disorders may vary. Ensure the chosen model is appropriate for the mGlu4 mechanism of action.
-
-
Potential Cause 3: Pharmacokinetic Variability.
-
Troubleshooting Step: this compound exhibits different pharmacokinetic profiles across species. Ensure the dosing regimen is appropriate for the species being used, considering its clearance and half-life. Satellite pharmacokinetic studies are recommended to correlate exposure with efficacy.
-
Issue 2: Observation of unexpected behavioral side effects.
-
Potential Cause 1: On-Target CNS Effects.
-
Troubleshooting Step: High levels of mGlu4 receptor modulation could lead to unintended behavioral outcomes. As mGlu4 activation can exacerbate absence seizures in some models, be aware of any seizure-like activity. A thorough behavioral assessment, including an open field test to assess general locomotor activity and anxiety-like behavior, should be conducted.
-
-
Potential Cause 2: Off-Target Effects.
-
Troubleshooting Step: While this compound is reported to be highly selective for mGlu4 over other mGlu receptors, no compound is entirely without off-target activity at higher concentrations. If unexpected effects are observed that are inconsistent with mGlu4 modulation, consider conducting a broad panel of off-target screening assays.
-
-
Potential Cause 3: Vehicle or Formulation Effects.
-
Troubleshooting Step: The excipients used to formulate this compound may have their own biological effects. Always include a vehicle-only control group that is treated in the exact same manner as the drug-treated group.
-
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of this compound (VU2957)
| Parameter | Mouse | Rat (SD) | Dog (Beagle) | NHP (Cyno) |
| Oral Bioavailability (%) | 79 | 100 | 37.5 | 31.6 |
| Clearance (CLp, mL/min/kg) | 78.3 | 37.7 | 31.6 | 17.7 |
| Elimination Half-Life (t1/2, h) | ~1-4 | ~1-4 | ~1-4 | ~1-4 |
| Volume of Distribution (Vss, L/kg) | ~3-4 | ~3-4 | ~3-4 | ~3-4 |
Data adapted from preclinical studies.
Experimental Protocols
1. Haloperidol-Induced Catalepsy (HIC) Test in Rats
This protocol is used to assess the anti-Parkinsonian potential of compounds.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Materials:
-
Haloperidol solution (e.g., 1.5 mg/kg in saline with a small amount of lactic acid, administered intraperitoneally, i.p.).
-
This compound formulation.
-
Vehicle for this compound.
-
Catalepsy bar (a horizontal bar raised approximately 9 cm from the surface).
-
Stopwatch.
-
-
Procedure:
-
Administer this compound or its vehicle orally (p.o.) at the desired doses and time points before the catalepsy test.
-
Administer haloperidol (i.p.) to induce catalepsy.
-
At specified time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). This is the measure of catalepsy.
-
A cut-off time (e.g., 180 seconds) should be set, at which point the rat is returned to its home cage if it has not moved.
-
-
Data Analysis: Compare the descent latency of the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in descent latency indicates an anti-cataleptic effect.
2. Assessment of Motor Side Effects using the Open Field Test
This test is used to evaluate general locomotor activity and can indicate potential sedative or hyperactive side effects.
-
Animals: Mice or rats.
-
Materials:
-
Open field apparatus (a square arena, often equipped with infrared beams or video tracking software).
-
This compound formulation.
-
Vehicle for this compound.
-
-
Procedure:
-
Administer this compound or its vehicle at various doses.
-
At the time of expected peak drug effect, place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
-
Record various parameters, including:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).
-
Rearing frequency (vertical activity).
-
Stereotypical behaviors (e.g., repetitive grooming, circling).
-
-
-
Data Analysis: Compare the parameters between the drug-treated and vehicle-treated groups. A significant decrease in locomotor activity may suggest sedation, while a significant increase could indicate hyperactivity.
Visualizations
Caption: this compound mGlu4 Receptor Signaling Pathway.
Caption: Preclinical Experimental Workflow for this compound.
References
- 1. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery-of-vu2957-valiglurax-an-mglu-4-positive-allosteric-modulator-evaluated-as-a-preclinical-candidate-for-the-treatment-of-parkinson-s-disease - Ask this paper | Bohrium [bohrium.com]
Valiglurax Formulation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valiglurax. The information is presented in a question-and-answer format to directly address common issues encountered during experimental formulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary formulation challenge associated with this compound?
The principal formulation challenge for this compound is its poor inherent solubility.[1] As a lipophilic molecule, this compound exhibits low aqueous solubility, which can lead to poor oral bioavailability and limit its therapeutic potential.[2] Attempts to formulate the free base of the active pharmaceutical ingredient (API) have proven difficult, with dose escalation studies showing non-linear and insufficient plasma exposure.[2]
Q2: How can the solubility of this compound be improved?
Significant improvements in this compound solubility have been achieved through the use of a spray-dried dispersion (SDD) formulation.[3][4] Specifically, a formulation of this compound with the polymer hydroxypropyl methylcellulose phthalate (HPMCP-HP55) has been shown to increase the dissolution of the compound in intestinal fluids by approximately 40-fold. This amorphous solid dispersion enhances the dissolution rate and concentration of the drug in solution.
Q3: What are the recommended solvents for dissolving this compound in a laboratory setting?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). Solubility in DMSO has been reported to be as high as 112.5 mg/mL (341.7 mM), with sonication recommended to aid dissolution. For animal studies, a common vehicle involves dissolving the compound in DMSO first, then mixing with PEG300, Tween-80, and saline.
Q4: Are there any known issues with this compound stability?
The available literature does not highlight any major chemical stability issues with this compound itself. However, as with any amorphous solid dispersion, the physical stability of the formulation is a critical consideration. The amorphous form is thermodynamically unstable and can revert to a more stable, less soluble crystalline form over time. Proper selection of polymers and manufacturing processes is crucial to maintain the amorphous state.
Q5: What excipients have been successfully used with this compound?
The most prominently cited excipient used to improve this compound solubility is the polymer HPMCP-HP55 in a spray-dried dispersion. While other polymers were likely screened, HPMCP-HP55 was identified as being particularly effective. When developing a formulation, it is essential to conduct excipient compatibility studies to ensure that the chosen excipients do not negatively impact the stability or performance of the drug.
Troubleshooting Guide
Issue: Low or inconsistent in vivo exposure after oral administration.
-
Possible Cause: Poor solubility and dissolution of the this compound API.
-
Solution:
-
Formulation Enhancement: Develop an amorphous solid dispersion, such as a spray-dried dispersion with HPMCP-HP55, to improve solubility and dissolution rate.
-
Particle Size Reduction: While milling exercises were reported as unsuccessful for this compound, this can be a viable strategy for some poorly soluble compounds.
-
Vehicle Screening: For preclinical studies, a thorough screening of different vehicle systems can help to maximize exposure.
-
Issue: Difficulty dissolving this compound for in vitro assays.
-
Possible Cause: Inappropriate solvent selection or insufficient solubilization technique.
-
Solution:
-
Use of DMSO: Utilize DMSO as the primary solvent for creating stock solutions.
-
Aiding Dissolution: Employ warming, heating to 60°C, and ultrasonication to facilitate the dissolution of this compound in DMSO. Be mindful of potential compound degradation at elevated temperatures and prolonged sonication.
-
Quantitative Data Summary
The following table summarizes the improvement in this compound solubility with the use of a spray-dried dispersion formulation.
| Formulation | Dissolution AUC (µg/mL·min) | Fold Increase in Solubility |
| This compound API (amorphous) | 1516 | - |
| This compound with HPMCP-HP55 (suspension) | 25079 | ~16.5x |
| This compound with HPMCP-HP55 (SDD) | 47413 | ~40x |
Data sourced from nonsink dissolution gastric transfer experiments.
Experimental Protocols
1. Preparation of this compound Spray-Dried Dispersion (SDD)
-
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility.
-
Materials:
-
This compound API
-
HPMCP-HP55 polymer
-
Appropriate solvent system (e.g., a mixture of dichloromethane and methanol)
-
Spray dryer equipped with a nozzle and drying chamber
-
-
Methodology:
-
Dissolve this compound and HPMCP-HP55 in the chosen solvent system at a specified ratio (e.g., 25% this compound to 75% HPMCP-HP55).
-
Ensure complete dissolution of both the API and the polymer.
-
Optimize the spray drying parameters, including inlet temperature, drying gas flow rate, and solution feed rate, to ensure efficient solvent evaporation and formation of a solid dispersion.
-
The resulting powder is the spray-dried dispersion of this compound in an amorphous state.
-
Characterize the resulting SDD powder for its physical form (using techniques like X-ray powder diffraction to confirm its amorphous nature), drug loading, and dissolution properties.
-
2. In Vitro Dissolution Testing of this compound Formulations
-
Objective: To assess and compare the dissolution profiles of different this compound formulations.
-
Materials:
-
This compound formulation (e.g., API, SDD)
-
Dissolution apparatus (e.g., USP Apparatus 2)
-
Dissolution medium simulating gastrointestinal fluids (e.g., simulated gastric fluid, simulated intestinal fluid)
-
HPLC for sample analysis
-
-
Methodology:
-
Place a predetermined amount of the this compound formulation into the dissolution vessels containing the dissolution medium at a controlled temperature (e.g., 37°C).
-
Stir the medium at a constant speed.
-
At specified time intervals, withdraw samples of the dissolution medium.
-
Filter the samples to remove any undissolved particles.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Plot the concentration of dissolved this compound against time to generate a dissolution profile.
-
Calculate the area under the curve (AUC) of the dissolution profile to compare the extent of dissolution between different formulations.
-
Visualizations
Caption: Troubleshooting workflow for this compound formulation.
Caption: Experimental workflow for spray-dried dispersion.
References
- 1. discovery-of-vu2957-valiglurax-an-mglu-4-positive-allosteric-modulator-evaluated-as-a-preclinical-candidate-for-the-treatment-of-parkinson-s-disease - Ask this paper | Bohrium [bohrium.com]
- 2. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Valiglurax CYP450 Inhibition Profile: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the Cytochrome P450 (CYP) inhibition profile of Valiglurax. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist with experimental design and interpretation.
This compound CYP450 Inhibition Profile Summary
This compound exhibits an acceptable Cytochrome P450 inhibition profile, with specific IC50 values varying across the different isoforms. The following table summarizes the quantitative data on its inhibitory potential.
| CYP Isoform | IC50 (μM) |
| CYP1A2 | 1.5 |
| CYP2C19 | 12.5 |
| CYP3A4 | >30 |
| CYP2D6 | >30 |
| CYP2C9 | >30 |
Data sourced from a study on the discovery of this compound (VU2957).[1]
Experimental Protocols
A detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound against various CYP450 isoforms is provided below. This protocol is a representative example based on standard industry practices for in vitro CYP450 inhibition assays using human liver microsomes.
Objective:
To determine the concentration of this compound that produces 50% inhibition (IC50) of the activity of major human CYP450 enzymes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Specific CYP450 probe substrates (e.g., Phenacetin for CYP1A2, S-mephenytoin for CYP2C19, Midazolam for CYP3A4, Dextromethorphan for CYP2D6, Diclofenac for CYP2C9)
-
Positive control inhibitors for each isoform
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound from the stock solution to achieve a range of final assay concentrations.
-
Prepare working solutions of probe substrates and positive controls in the appropriate solvent.
-
-
Incubation Setup:
-
In a 96-well plate, combine the phosphate buffer, human liver microsomes, and the this compound serial dilutions or vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the microsomes.
-
-
Initiation of Reaction:
-
Add the specific CYP450 probe substrate to each well.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., four-parameter logistic equation).
-
Troubleshooting and FAQs
This section addresses specific issues that researchers might encounter during their experiments with this compound.
Q1: My experimentally determined IC50 value for this compound against CYP1A2 is significantly different from the reported 1.5 μM. What are the potential reasons?
A1: Discrepancies in IC50 values can arise from several experimental factors. Here are some common causes and troubleshooting steps:
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration used in the assay. Ensure that the concentration of the probe substrate (e.g., Phenacetin for CYP1A2) is at or below its Michaelis-Menten constant (Km). Using a substrate concentration significantly higher than the Km can lead to an overestimation of the IC50 value.
-
Microsomal Protein Concentration: High concentrations of human liver microsomes can lead to non-specific binding of the test compound, reducing its free concentration and resulting in a higher apparent IC50. It is advisable to use a low protein concentration (e.g., 0.1-0.2 mg/mL) to minimize this effect.
-
Solvent Concentration: The final concentration of the solvent used to dissolve this compound (typically DMSO) should be kept consistent across all wells and ideally below 0.5% to avoid direct inhibition of CYP enzyme activity.
-
Incubation Time: Ensure that the reaction is within the linear range with respect to time. If the incubation time is too long, substrate depletion may occur, affecting the accuracy of the results. A time-course experiment should be performed to establish linearity.
-
Reagent Quality: Verify the purity and concentration of your this compound stock solution. Degradation of the compound or inaccuracies in its concentration will directly impact the results.
Q2: I am observing high variability between my replicate wells for the CYP inhibition assay. What could be the cause?
A2: High variability can be attributed to several factors:
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, is a common source of variability. Ensure that your pipettes are properly calibrated and that you are using appropriate pipetting techniques.
-
Inconsistent Incubation Conditions: Maintain a consistent temperature (typically 37°C) and incubation time for all samples. Small variations can lead to significant differences in enzyme activity.
-
Thorough Mixing: Ensure that all components in the reaction wells are thoroughly mixed. Insufficient mixing can lead to inconsistent enzyme activity.
-
Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the reactants and affect the results. To mitigate this, you can avoid using the outermost wells or fill them with buffer.
Q3: The documentation for this compound mentions no CYP induction was observed. What does this mean and how is it tested?
A3: CYP induction is the process where a drug increases the synthesis of CYP enzymes, which can lead to faster metabolism of co-administered drugs. This compound was found not to cause induction of CYP1A2, CYP2B6, or CYP3A4 in human hepatocytes. This is a favorable property as it reduces the risk of certain drug-drug interactions.
The potential for CYP induction is typically assessed by treating primary human hepatocytes with the test compound for a period (e.g., 48-72 hours). The expression of CYP enzymes is then measured at the mRNA level (using qRT-PCR) and/or the protein level (using Western blotting or LC-MS/MS-based protein quantification). Enzyme activity is also often measured. The induction potential is evaluated by comparing the CYP expression and activity in treated cells to that in vehicle-treated control cells. A lack of significant increase indicates no induction.
Q4: this compound was found to have no upstream receptor activation of AhR or PXR. Why is this important?
A4: The Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) are key transcription factors that regulate the expression of several CYP genes, including CYP1A2 (primarily regulated by AhR) and CYP3A4 (primarily regulated by PXR).[5] When a compound binds to and activates these receptors, it initiates a signaling cascade that leads to increased transcription of the target CYP genes, resulting in enzyme induction. The finding that this compound does not activate AhR or PXR provides a mechanistic explanation for its lack of CYP induction potential. This is a desirable characteristic for a drug candidate as it lowers the risk of drug-drug interactions where this compound could accelerate the metabolism and reduce the efficacy of other drugs.
Visualizations
Experimental Workflow for CYP450 Inhibition Assay
Caption: Workflow for a CYP450 Inhibition Assay.
Simplified Signaling Pathway for CYP Inductiondot
References
- 1. In vitro analysis of factors influencing CYP1A2 expression as potential determinants of interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive and high-throughput LC-MS/MS method for inhibition assay of seven major cytochrome P450s in human liver microsomes using an in vitro cocktail of probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP Inhibition Screen Assay Using LC-MS/MS - Profacgen [profacgen.com]
- 4. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Induction and Xeno-Sensing Receptors Pregnane X Receptor, Constitutive Androstane Receptor, Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor α at the Crossroads of Toxicokinetics and Toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Valiglurax Oral Bioavailability in Cynomolgus Monkeys
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Valiglurax in cynomolgus monkeys.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound (VU2957) active pharmaceutical ingredient (API) in cynomolgus monkeys?
A1: The oral bioavailability of this compound as the parent API in cynomolgus monkeys has been reported to be approximately 31.6%.[1] This moderate bioavailability is largely attributed to the compound's poor inherent solubility.[1]
Q2: How can the oral bioavailability of this compound be improved in cynomolgus monkeys?
A2: A significant improvement in oral bioavailability can be achieved by using a spray-dried dispersion (SDD) formulation. Specifically, a formulation of 25% this compound with the polymer HPMCP-HP55 has been shown to increase the oral bioavailability in cynomolgus monkeys to 58%.[1] This represents a greater than 40-fold increase in solubility compared to the API alone.[1]
Q3: What are the key pharmacokinetic parameters of this compound in cynomolgus monkeys?
A3: For the parent API, the plasma clearance (CLp) is moderate at 17.7 mL/min/kg, and the volume of distribution at steady state (Vss) is approximately 3-4 L/kg.[1] The elimination half-life is around 1-4 hours.
Q4: Is this compound a substrate for P-glycoprotein (P-gp)?
A4: No, in vitro studies have shown that this compound is not a human P-glycoprotein (P-gp) substrate. This suggests that efflux by P-gp in the gastrointestinal tract is not a primary contributor to its limited oral bioavailability.
Q5: Are there any known issues with CYP450 induction with this compound?
A5: this compound has an acceptable cytochrome P450 (CYP) inhibition profile and has not been found to cause CYP induction. Specifically, it showed no induction of CYPs 1A2, 2B6, or 3A4 in human hepatocytes.
Troubleshooting Guide
Issue: Lower than expected oral bioavailability in cynomolgus monkeys.
-
Possible Cause 1: Poor Compound Solubility.
-
Troubleshooting Step: this compound has poor inherent solubility (<5 μg/mL in FaSSIF). Consider formulating the compound to enhance its solubility. A spray-dried dispersion (SDD) with a suitable polymer is a proven method.
-
Recommended Action: Develop an SDD formulation. A 25% this compound to 75% HPMCP-HP55 polymer ratio has been shown to be effective.
-
-
Possible Cause 2: Inadequate Formulation.
-
Troubleshooting Step: If an enhanced formulation is being used but bioavailability remains low, the formulation itself may not be optimal.
-
Recommended Action: Experiment with different polymers and drug-to-polymer ratios in the SDD. Characterize the dissolution profile of the formulation in vitro to ensure it provides a significant increase in solubility under simulated intestinal fluid conditions.
-
-
Possible Cause 3: Species-specific Metabolism.
-
Troubleshooting Step: While this compound has a moderate clearance in cynomolgus monkeys, inter-animal variability or differences in metabolic pathways compared to other species could play a role.
-
Recommended Action: Conduct a full pharmacokinetic analysis, including intravenous administration, to accurately determine the absolute bioavailability and clearance. This will help differentiate between absorption and metabolism issues.
-
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound (VU2957) in Cynomolgus Monkeys (Parent API)
| Parameter | Value | Reference |
| Oral Bioavailability (%F) | 31.6% | |
| Plasma Clearance (CLp) | 17.7 mL/min/kg | |
| Volume of Distribution (Vss) | ~3-4 L/kg | |
| Elimination Half-life (t1/2) | ~1-4 h |
Table 2: Effect of Formulation on this compound Oral Bioavailability in Cynomolgus Monkeys
| Formulation | Oral Bioavailability (%F) | Reference |
| Parent API | 31.6% | |
| Spray-Dried Dispersion (SDD) | 58% |
Experimental Protocols
Protocol: Preparation of this compound Spray-Dried Dispersion (SDD)
This protocol is based on the successful formulation described for enhancing this compound bioavailability.
-
Materials:
-
This compound (VU2957) active pharmaceutical ingredient (API)
-
Hypromellose phthalate (HPMCP-HP55) polymer
-
Suitable solvent system (e.g., acetone/water)
-
-
Procedure:
-
Prepare a solution by dissolving this compound and HPMCP-HP55 in the chosen solvent system at a ratio of 1:3 (25% this compound to 75% HPMCP-HP55).
-
The resulting solution is then spray-dried using a suitable spray-drying apparatus.
-
The process parameters (e.g., inlet temperature, spray rate, gas flow) should be optimized to produce a fine, amorphous powder.
-
The resulting SDD powder can then be formulated into an appropriate dosage form for oral administration to cynomolgus monkeys.
-
Protocol: In Vivo Oral Bioavailability Study in Cynomolgus Monkeys
-
Animals:
-
Use adult, healthy cynomolgus monkeys of either sex. Animals should be fasted overnight prior to dosing.
-
-
Dosing:
-
Administer the this compound formulation (e.g., SDD in a suitable vehicle like 30% Dexolve) orally via gavage.
-
For determination of absolute bioavailability, a separate cohort should receive an intravenous dose of this compound.
-
-
Blood Sampling:
-
Collect serial blood samples at appropriate time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Process the blood samples to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) using non-compartmental analysis.
-
Oral bioavailability (%F) is calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
Caption: Workflow for Enhancing and Evaluating this compound Oral Bioavailability.
Caption: this compound Mechanism of Action as an mGlu4 Positive Allosteric Modulator.
References
Validation & Comparative
Valiglurax in Focus: A Comparative Analysis of mGlu4 Positive Allosteric Modulators' Efficacy
For researchers and drug development professionals, this guide provides an objective comparison of Valiglurax's efficacy against other mGlu4 positive allosteric modulators (PAMs), supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel therapeutics targeting the metabotropic glutamate receptor 4.
This compound (VU0652957) is a potent, selective, and orally bioavailable mGlu4 PAM that has demonstrated significant promise in preclinical studies.[1] As a member of the group III metabotropic glutamate receptors, mGlu4 is a Gi/o-coupled receptor primarily expressed in the central nervous system. Its activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways, including the MAPK and PI3K pathways. This mechanism of action makes mGlu4 an attractive therapeutic target for a range of neurological and psychiatric disorders, most notably Parkinson's disease.[2][3]
Positive allosteric modulators like this compound offer a nuanced approach to receptor modulation. Instead of directly activating the receptor at the orthosteric glutamate binding site, PAMs bind to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This mechanism preserves the natural spatial and temporal patterns of receptor activation, potentially leading to a better safety and tolerability profile compared to orthosteric agonists.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency and efficacy of this compound have been evaluated against a panel of other mGlu4 PAMs in various assays. The following table summarizes key data from studies utilizing Chinese Hamster Ovary (CHO) cells expressing the human mGlu4 receptor. Potency is typically measured as the half-maximal effective concentration (EC50), while efficacy is often expressed as the maximal response (Emax) relative to the effect of a standard agonist.
| Compound | EC50 (nM) | % Emax (relative to Glutamate) | Assay Type | Reference |
| This compound (VU0652957) | 64.6 (human mGlu4) | 92.6% | Calcium Mobilization | [1] |
| 197 (rat mGlu4) | 132% | GIRK | [1] | |
| Foliglurax (PXT002331) | 46 | Not Reported | Not Specified | |
| VU0155041 | ~500 | Partial Agonist Activity | Not Specified | |
| PHCCC | ~4100 | Not Reported | Not Specified | |
| ADX88178 | Not Reported | Not Reported | Not Specified | |
| Lu AF21934 | Not Reported | Not Reported | Not Specified | |
| ML292 | 1196 (human mGlu4) | Not Reported | Not Specified | |
| 330 (rat mGlu4) | Not Reported | Not Specified |
In Vivo Efficacy in a Preclinical Model of Parkinson's Disease
The therapeutic potential of this compound has been most extensively studied in the context of Parkinson's disease. A key preclinical model used to assess the efficacy of anti-parkinsonian drugs is the haloperidol-induced catalepsy model in rats. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state characterized by motor rigidity, which mimics some of the motor symptoms of Parkinson's disease.
This compound has demonstrated a dose-dependent reversal of haloperidol-induced catalepsy in rats, indicating its potential to alleviate motor deficits. The table below provides a comparative overview of the in vivo efficacy of this compound and other mGlu4 PAMs in this model.
| Compound | Animal Model | Dosing | Efficacy | Reference |
| This compound (VU0652957) | Rat (Haloperidol-induced catalepsy) | 0.3-30 mg/kg, p.o. | Dose-dependent reversal of catalepsy | |
| VU0155041 | Rat (Haloperidol-induced catalepsy) | 31-316 nmol, i.c.v. | Dose-dependent decrease in catalepsy | |
| PHCCC | Rat (Haloperidol-induced catalepsy) | i.c.v. administration | Reversal of catalepsy | |
| ADX88178 | Rat (Haloperidol-induced catalepsy) | Not Specified | Reversal of catalepsy | |
| Lu AF21934 | Rat (Haloperidol-induced catalepsy) | Not Specified | Reduced catalepsy | |
| ML292 | Rat (Haloperidol-induced catalepsy) | Systemic dosing | Superior reversal compared to ML128 and ML182 |
It is important to note that while several mGlu4 PAMs show efficacy in this model, direct comparisons of potency can be challenging due to variations in administration routes and experimental protocols across different studies.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies behind these findings, the following diagrams illustrate the key signaling pathway of the mGlu4 receptor and a typical experimental workflow for evaluating mGlu4 PAMs.
Caption: mGlu4 Receptor Signaling Pathway.
Caption: Experimental Workflow for mGlu4 PAM Evaluation.
Experimental Protocols
Calcium Mobilization Assay
This in vitro functional assay is commonly used to determine the potency and efficacy of mGlu4 PAMs. As mGlu4 is a Gi/o-coupled receptor that does not naturally signal through calcium mobilization, the assay typically utilizes a chimeric G-protein (e.g., Gαqi5) or a promiscuous G-protein (e.g., Gα16) co-expressed with the receptor in a host cell line (e.g., CHO or HEK293 cells). This redirects the signaling cascade to the phospholipase C pathway, leading to an increase in intracellular calcium upon receptor activation.
Detailed Methodology:
-
Cell Culture and Plating: CHO cells stably co-expressing the human mGlu4 receptor and a chimeric G-protein are cultured in appropriate media. Cells are then seeded into 384-well black-walled, clear-bottom microplates and incubated overnight to allow for cell attachment.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Addition: The test compounds (this compound and other mGlu4 PAMs) are prepared in a range of concentrations. A baseline fluorescence reading is taken before the addition of the compounds to the wells.
-
Glutamate Stimulation: After a short pre-incubation with the PAMs, a fixed, sub-maximal concentration of glutamate (e.g., EC20) is added to the wells to stimulate the mGlu4 receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is determined for each concentration of the test compound. These data are then used to generate concentration-response curves, from which the EC50 and Emax values are calculated.
Haloperidol-Induced Catalepsy in Rats
This in vivo behavioral model is used to assess the potential of compounds to alleviate parkinsonian-like motor deficits.
Detailed Methodology:
-
Animal Acclimation: Male Sprague-Dawley or Wistar rats are acclimated to the testing environment for several days before the experiment.
-
Haloperidol Administration: On the test day, rats are administered haloperidol (typically 1-2 mg/kg, intraperitoneally) to induce catalepsy.
-
Test Compound Administration: At a specified time before or after haloperidol injection, the test compounds (this compound or other mGlu4 PAMs) or vehicle are administered, typically via oral gavage.
-
Catalepsy Assessment: At various time points after drug administration, catalepsy is assessed using a bar test. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency for the rat to remove both forepaws from the bar is recorded. A longer latency indicates a greater degree of catalepsy. A cut-off time (e.g., 180 seconds) is usually set.
-
Data Analysis: The catalepsy scores (latencies) are compared between the different treatment groups and the vehicle control group. A significant reduction in the latency to move from the bar in the compound-treated group compared to the vehicle group indicates anti-cataleptic (and potentially anti-parkinsonian) activity.
Conclusion
This compound stands out as a potent and orally bioavailable mGlu4 PAM with demonstrated in vitro and in vivo efficacy. The comparative data presented in this guide highlight its promising profile relative to other modulators of the mGlu4 receptor. The detailed experimental protocols and pathway diagrams provide a foundational understanding for researchers aiming to further investigate the therapeutic potential of this compound and other mGlu4 PAMs in various disease contexts. Continued research and head-to-head clinical trials will be crucial to fully elucidate the comparative efficacy and therapeutic utility of these promising compounds.
References
- 1. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Valiglurax: A Preclinical Comparative Guide for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of Valiglurax (VU2957), a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), against a key competitor, Foliglurax, and the current gold-standard therapy, Levodopa, for Parkinson's disease. The data presented herein is intended to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound is a potent and selective mGluR4 PAM that has demonstrated promising efficacy in preclinical models of Parkinson's disease. It exhibits a favorable pharmacokinetic profile across multiple species. In comparative analysis, this compound shows higher in vitro potency than Foliglurax, another mGluR4 PAM whose clinical development was discontinued due to a lack of efficacy in Phase II trials. While Levodopa remains the most effective symptomatic treatment, this compound's distinct mechanism of action, targeting the glutamatergic system, presents a potential alternative or adjunctive therapy aimed at providing more continuous motor control and potentially disease-modifying effects.
Comparative Preclinical Data
The following tables summarize the key preclinical data for this compound, Foliglurax, and Levodopa.
In Vitro Potency
| Compound | Target | Assay | Species | EC50 (nM) |
| This compound | mGluR4 | hmGlu₄/Gqi5 | Human | 64.6[1] |
| mGluR4 | rmGlu₄ GIRK | Rat | 197[1] | |
| Foliglurax | mGluR4 | N/A | N/A | 79[2] |
| Levodopa | Dopamine Precursor | N/A | N/A | N/A |
In Vivo Efficacy: Haloperidol-Induced Catalepsy Model
| Compound | Species | Dose (mg/kg, p.o.) | Efficacy |
| This compound | Rat | 1 | Minimum Effective Dose (MED) for reversal[3] |
| Rat | 0.3 - 30 | Dose-dependent reversal[3] | |
| Levodopa (with Carbidopa) | Mouse | 200 - 400 | Dose-dependently decreased catalepsy |
Preclinical Pharmacokinetics (Oral Administration)
| Compound | Species | Bioavailability (%) | Cmax (nM) | AUC (ng·h/mL) |
| This compound | Rat | 100 | 322 (at 1 mg/kg) | N/A |
| Mouse | 79 | N/A | N/A | |
| Dog | 37.5 | N/A | N/A | |
| Cynomolgus Monkey | 31.6 | N/A | N/A | |
| Levodopa (with Carbidopa) | Dog | N/A | Plasma levels detected after 30 min | N/A |
Experimental Protocols
Haloperidol-Induced Catalepsy (HIC) in Rats
This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol, which mimics the motor rigidity seen in Parkinson's disease.
-
Animals: Male Sprague-Dawley or Wistar rats are used.
-
Induction of Catalepsy: Haloperidol is administered intraperitoneally (i.p.) at a dose of 0.5-1.5 mg/kg.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) at various doses, typically 30-60 minutes before the catalepsy assessment.
-
Assessment of Catalepsy: The "bar test" is commonly used. The rat's forepaws are placed on a horizontal bar (e.g., 1 cm diameter, 10 cm height). The latency for the rat to remove both forepaws from the bar is measured, with a typical cut-off time of 120-180 seconds. A longer latency indicates a greater cataleptic state.
-
Data Analysis: The mean latency to descend is calculated for each treatment group and compared to the vehicle-treated control group. A significant reduction in the descent latency by the test compound indicates efficacy.
In Vitro Potency Assay (Calcium Mobilization)
This assay measures the ability of a PAM to potentiate the response of the target receptor to its endogenous ligand (glutamate) in a cellular context.
-
Cell Line: A stable cell line co-expressing the human mGluR4 and a promiscuous G-protein (e.g., Gα15) is used. These cells are engineered to produce a calcium signal upon receptor activation.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (e.g., this compound) is added to the cells at various concentrations.
-
Agonist Stimulation: A sub-maximal concentration (EC20) of glutamate is added to the cells.
-
Signal Detection: The change in fluorescence, indicative of intracellular calcium mobilization, is measured using a plate reader.
-
Data Analysis: The potentiation of the glutamate response by the test compound is quantified, and the EC50 value (the concentration of the compound that produces 50% of the maximal potentiation) is determined.
Visualizations
References
- 1. Haloperidol-induced catalepsy is mediated by postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Foliglurax | mGluR4 PAM | Probechem Biochemicals [probechem.com]
- 3. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species comparison of Valiglurax DMPK properties
A Cross-Species Comparative Guide to the DMPK Properties of Valiglurax
This guide provides a detailed comparison of the Drug Metabolism and Pharmacokinetics (DMPK) properties of this compound (also known as VU2957), a potent and selective mGlu₄ positive allosteric modulator (PAM) investigated as a potential treatment for Parkinson's disease. The data presented herein has been compiled from preclinical studies to assist researchers, scientists, and drug development professionals in understanding the cross-species disposition of this compound.
This compound has demonstrated attractive DMPK properties across various species, though challenges related to its poor inherent solubility have been noted. To overcome this, a spray-dried dispersion (SDD) formulation was developed, which significantly improved solubility and oral bioavailability in preclinical models.
Comparative In Vitro DMPK Properties
The initial characterization of a drug candidate involves a series of in vitro assays to predict its behavior in a biological system. Below is a summary of the key in vitro DMPK parameters for this compound across multiple species.
| Parameter | Mouse | Rat | Dog | Cynomolgus Monkey | Human |
| Fraction Unbound in Plasma (fu) | 0.015 | 0.010 | 0.014 | 0.016 | 0.016 |
| Predicted Hepatic Clearance (CLhep) | - | Low | Moderate/High | Moderate | Moderate |
| (mL/min/kg) | (0) | (18.1) | (8.8) | (9.1) | |
| Data sourced from ACS Med Chem Lett. 2019; 10(3): 255–260. |
Comparative In Vivo Pharmacokinetic Properties
Following in vitro assessment, in vivo studies in animal models are crucial for understanding the complete pharmacokinetic profile. The oral bioavailability of this compound was determined in several species using the parent Active Pharmaceutical Ingredient (API).
| Parameter | Mouse | Rat | Dog | Cynomolgus Monkey |
| Oral Bioavailability (%F) | 79% | 100% | 37.5% | 31.6% |
| Clearance (CLp) (mL/min/kg) | 78.3 | 37.7 | 31.6 | 17.7 |
| Volume of Distribution (Vss) (L/kg) | ~3-4 | ~3-4 | ~3-4 | ~3-4 |
| Elimination Half-Life (t1/2) (h) | ~1-4 | ~1-4 | ~1-4 | ~1-4 |
| Data sourced from ACS Med Chem Lett. 2019; 10(3): 255–260. |
Key Experimental Methodologies
Detailed and standardized protocols are essential for the reproducibility of DMPK studies. Below are representative protocols for the key experiments cited.
In Vivo Oral Bioavailability Assessment in Rats
This protocol outlines the general procedure for determining the oral bioavailability of a test compound in a rodent model.
-
1. Animal Model and Housing:
-
Species: Sprague-Dawley rats.
-
Housing: Animals are housed in controlled conditions with a standard 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimation: Animals are acclimated for at least one week before the study.
-
-
2. Formulation and Dosing:
-
Intravenous (IV) Formulation: The test compound is dissolved in a suitable vehicle (e.g., 15:85 DMSO:PEG300) for IV administration.
-
Oral (PO) Formulation: For oral administration, the compound is suspended in a vehicle like 0.5% carboxymethylcellulose or, in the case of this compound, a solubility-enhancing formulation such as a spray-dried dispersion may be used.
-
Administration:
-
A cohort of rats receives a single IV bolus dose via the tail vein (e.g., 1 mg/kg).
-
Another cohort, typically
-
-
A Comparative Analysis of Valiglurax and Traditional Parkinson's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the preclinical candidate Valiglurax and established traditional drugs for Parkinson's disease (PD). The content is tailored for an audience of researchers, scientists, and drug development professionals, offering an objective look at the differing mechanisms of action, and a summary of available preclinical and clinical data.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. For decades, the mainstay of treatment has been dopamine replacement therapy. However, these traditional treatments are associated with long-term complications, including motor fluctuations and dyskinesias. This has spurred the development of novel therapeutic strategies targeting non-dopaminergic pathways. This compound (also known as VU0652957 or VU2957) is a novel, orally bioavailable, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), representing a promising new approach to PD treatment.[1][2][3] This guide will compare the preclinical profile of this compound with the established clinical profiles of traditional PD drugs.
Mechanism of Action
The fundamental difference between this compound and traditional Parkinson's drugs lies in their mechanism of action. Traditional therapies aim to directly augment dopamine signaling, while this compound modulates glutamatergic transmission to indirectly restore basal ganglia circuitry.
This compound: A Novel Glutamatergic Modulator
This compound acts as a positive allosteric modulator of the mGlu4 receptor.[1][2] mGlu4 receptors are presynaptically located in the striatum and inhibit the release of glutamate. In Parkinson's disease, the loss of dopamine leads to overactivity of the indirect pathway of the basal ganglia, partly due to excessive glutamatergic signaling. By potentiating the function of mGlu4 receptors, this compound is expected to reduce this excessive glutamate release, thereby normalizing basal ganglia output and alleviating motor symptoms.
Traditional Parkinson's Drugs: A Dopaminergic Focus
Traditional PD drugs primarily work by increasing dopamine levels or mimicking the effects of dopamine in the brain.
-
Levodopa: The gold standard of PD treatment, levodopa is a precursor to dopamine that can cross the blood-brain barrier. Once in the brain, it is converted to dopamine by the enzyme DOPA decarboxylase, replenishing the depleted dopamine stores.
-
Dopamine Agonists: These drugs directly stimulate dopamine receptors, mimicking the effect of dopamine. They are often used in the early stages of PD or as an adjunct to levodopa therapy.
-
MAO-B Inhibitors: These agents block the action of the enzyme monoamine oxidase B (MAO-B), which is responsible for breaking down dopamine in the brain. This leads to increased availability of dopamine.
-
COMT Inhibitors: Catechol-O-methyltransferase (COMT) is another enzyme that breaks down levodopa in the periphery. COMT inhibitors block this enzyme, thereby increasing the amount of levodopa that reaches the brain.
Comparative Efficacy
Direct comparison of the efficacy of preclinical this compound with clinically approved traditional drugs is challenging. The following tables summarize the available data, highlighting the different stages of development.
Preclinical Efficacy of this compound
Valiglux has demonstrated efficacy in rodent models of Parkinson's disease.
| Experimental Model | Key Findings | Citation |
| Haloperidol-Induced Catalepsy (HIC) in rats | Dose-dependent reversal of catalepsy. | |
| 6-OHDA-lesioned rats | Not explicitly detailed in the provided search results. |
Clinical Efficacy of Traditional Parkinson's Drugs
The clinical efficacy of traditional PD drugs is well-established through numerous clinical trials. The Unified Parkinson's Disease Rating Scale (UPDRS) is a standard measure of disease severity.
| Drug Class | UPDRS Motor Score Improvement | Effect on "Off" Time | Citation |
| Levodopa | Significant improvement, considered the most effective symptomatic treatment. | Initially provides stable "on" time, but long-term use can lead to motor fluctuations and "wearing-off." | |
| Dopamine Agonists | Moderate improvement, less potent than levodopa. | Can be used as monotherapy in early PD to delay the need for levodopa and reduce the risk of motor fluctuations. | |
| MAO-B Inhibitors | Modest improvement as monotherapy; as adjuncts, they can reduce "off" time. | Can extend the duration of action of levodopa, reducing "off" time. | |
| COMT Inhibitors | Used as an adjunct to levodopa to improve its efficacy. | Significantly reduce "off" time by prolonging the effect of each levodopa dose. |
Safety and Tolerability
Preclinical Safety of this compound
Preclinical studies have provided initial safety data for this compound.
| Adverse Effect Category | Findings | Citation |
| General Tolerability | Generally well-tolerated in preclinical species. | |
| Specific Adverse Events | Detailed adverse event profile from IND-enabling toxicology studies is not publicly available. |
Clinical Safety and Tolerability of Traditional Parkinson's Drugs
The side effect profiles of traditional PD drugs are well-characterized.
| Drug Class | Common Side Effects | Long-term Complications | Citation |
| Levodopa | Nausea, vomiting, orthostatic hypotension, hallucinations. | Motor fluctuations, dyskinesias. | |
| Dopamine Agonists | Nausea, somnolence, hallucinations, impulse control disorders. | Lower risk of motor fluctuations compared to levodopa. | |
| MAO-B Inhibitors | Nausea, headache, confusion (in the elderly). | Can potentiate the side effects of levodopa. | |
| COMT Inhibitors | Dyskinesia, nausea, diarrhea, urine discoloration. | Can exacerbate levodopa-induced side effects. |
Experimental Protocols
Haloperidol-Induced Catalepsy (HIC) Model for this compound
The HIC model is a common preclinical screen for drugs with potential anti-Parkinsonian activity.
Objective: To assess the ability of a test compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Catalepsy: Animals are administered haloperidol (e.g., 1.5 mg/kg, intraperitoneally).
-
Drug Administration: this compound is administered orally at various doses (e.g., 0.3-30 mg/kg) at a specified time after haloperidol administration.
-
Assessment of Catalepsy: At predetermined time points, the degree of catalepsy is measured using a bar test. The time the animal maintains an imposed posture with its forepaws on a raised bar is recorded.
-
Data Analysis: The duration of catalepsy is compared between vehicle-treated and this compound-treated groups.
Discussion and Future Perspectives
This compound represents a departure from the traditional dopamine-centric approach to treating Parkinson's disease. Its mechanism of action, targeting the glutamatergic system, holds the potential to address motor symptoms through a novel pathway. Preclinical data are promising, demonstrating efficacy in a relevant animal model. However, it is crucial to acknowledge that this compound is still in the preclinical stage of development and has not yet been tested in humans.
In contrast, traditional Parkinson's drugs have a long-standing history of clinical use and have been instrumental in managing the symptoms of the disease for millions of patients. Their efficacy and side effect profiles are well-understood. The major limitation of these drugs, particularly levodopa, is the emergence of long-term complications.
The future of Parkinson's disease therapy may lie in a multi-faceted approach, combining dopaminergic and non-dopaminergic strategies. Should this compound or other mGlu4 PAMs successfully navigate clinical trials, they could offer a valuable new tool for clinicians. They may be used as monotherapy in early PD to delay the need for levodopa, or as an adjunct to existing therapies to improve motor control and reduce "off" time without exacerbating dopaminergic side effects. Further research and clinical trials are necessary to determine the ultimate place of mGlu4 modulators in the Parkinson's disease treatment paradigm.
References
Replicating Valiglurax Efficacy in Haloperidol-Induced Catalepsy: A Comparative Guide
Introduction
Haloperidol-induced catalepsy is a widely utilized preclinical model that mimics the motor impairments, specifically the rigidity and akinesia, observed in Parkinson's disease. This cataleptic state is primarily induced by the blockade of dopamine D2 receptors in the striatum. Valiglurax (also known as VU2957), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), has emerged as a promising therapeutic agent for Parkinson's disease.[1][2][3] This guide provides a comparative analysis of this compound's efficacy in reversing haloperidol-induced catalepsy, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Receptors
Haloperidol, a typical antipsychotic, induces catalepsy by antagonizing dopamine D2 receptors, leading to an imbalance in the basal ganglia circuitry that controls motor function.[4] Conversely, this compound acts as a positive allosteric modulator of the mGlu4 receptor.[1] Activation of mGlu4 receptors, which are highly expressed in the striatum, is believed to reduce the excessive glutamate release that contributes to the motor deficits in Parkinson's disease, thereby restoring motor function.
Experimental Protocols
The standard procedure for evaluating the efficacy of compounds in reversing haloperidol-induced catalepsy involves the following steps:
1. Animal Subjects:
-
Male Wistar rats or Swiss albino mice are commonly used.
2. Induction of Catalepsy:
-
Haloperidol is administered intraperitoneally (i.p.) at a dose ranging from 0.5 mg/kg to 1.5 mg/kg.
-
Catalepsy is typically assessed 30 to 60 minutes after haloperidol administration.
3. Bar Test for Catalepsy Assessment:
-
The animal's forepaws are placed on a horizontal bar elevated approximately 3 to 10 cm from the surface.
-
The latency for the animal to remove both forepaws from the bar is recorded.
-
A cut-off time, often 60 to 180 seconds, is established.
4. Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a specified time before the catalepsy assessment.
Comparative Efficacy Data
The following table summarizes the efficacy of this compound in comparison to other compounds in reversing haloperidol-induced catalepsy.
| Compound | Class | Species | Haloperidol Dose | Test Compound Dose | Route of Administration | Efficacy (Reversal of Catalepsy) | Citation |
| This compound (VU2957) | mGlu4 PAM | Rat | 1.5 mg/kg, i.p. | 0.3-30 mg/kg | p.o. | Dose-dependent reversal; MED of 1 mg/kg. Efficacy sustained for up to 6 hours at 30 mg/kg. | |
| Buspirone | 5-HT1A Agonist | Rat | Not specified | Not specified | Not specified | Reverses catalepsy. | |
| SCH 23390 | D1-like Antagonist | Rat | 0.1-0.5 mg/kg, i.p. | 0.05-0.25 mg/kg | i.p. | Induces catalepsy, sensitization with repeated testing. | |
| Trihexyphenidyl | Anticholinergic | Mice | 1.0 mg/kg, i.p. | 10 mg/kg | p.o. | Protective effect against catalepsy. | |
| Piracetam | Nootropic | Mice | 2 mg/kg, i.p. | Not specified | i.p. | Reduces haloperidol-induced catalepsy. | |
| Fenfluramine | 5-HT Releasing Agent | Rat | Not specified | Not specified | Not specified | Significantly reverses catalepsy. |
MED: Minimum Effective Dose
Discussion
This compound demonstrates robust, dose-dependent efficacy in reversing haloperidol-induced catalepsy, with a sustained effect for several hours. This effect is comparable to or exceeds that of other compounds acting through different mechanisms, such as serotonergic and cholinergic pathways.
The unique mechanism of action of this compound, targeting the mGlu4 receptor, offers a novel therapeutic strategy for Parkinson's disease. By modulating glutamatergic transmission, this compound has the potential for not only symptomatic relief but also disease-modifying effects.
A significant challenge with this compound has been its poor solubility. To address this, a spray-dried dispersion (SDD) formulation was developed to enable further preclinical studies. While this compound itself did not advance to human clinical trials, it remains a valuable tool compound for investigating the therapeutic potential of mGlu4 PAMs.
Conclusion
This compound has proven to be highly effective in preclinical models of Parkinson's disease, specifically in reversing haloperidol-induced catalepsy. Its novel mechanism of action as an mGlu4 positive allosteric modulator highlights a promising avenue for the development of new anti-Parkinsonian drugs. Further research into mGlu4 PAMs with improved pharmacokinetic properties is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU-0652957 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Valiglurax: A Comparative Analysis of its Selectivity for the mGlu4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Valiglurax's performance against other metabotropic glutamate (mGlu) receptor subtypes, supported by experimental data. This compound (also known as VU0652957) has been identified as a potent and selective positive allosteric modulator (PAM) of the mGlu4 receptor, a target of interest for the treatment of neurological and psychiatric disorders, including Parkinson's disease.[1][2] This document summarizes the quantitative data on its selectivity, details the experimental protocols used for its characterization, and provides visual representations of key experimental workflows and signaling pathways.
Data Presentation: this compound Selectivity Profile
The following table summarizes the quantitative data on the potency and selectivity of this compound against various mGlu receptor subtypes. The data clearly demonstrates this compound's high selectivity for the human mGlu4 receptor.
| Receptor Subtype | Agonist/Modulator Type | Potency (EC₅₀/IC₅₀) | Selectivity vs. mGlu4 | Reference |
| Human mGlu4 | Positive Allosteric Modulator (PAM) | 64.6 nM | - | [1] |
| mGlu1 | - | >10 µM | >155-fold | [1] |
| mGlu2 | - | >10 µM | >155-fold | [1] |
| mGlu3 | - | >10 µM | >155-fold | |
| mGlu5 | - | >10 µM | >155-fold | |
| mGlu6 | - | >10 µM | >155-fold | |
| mGlu7 | - | >10 µM | >155-fold | |
| mGlu8 | - | >10 µM | >155-fold |
Experimental Protocols
The selectivity of this compound was determined using a variety of in vitro assays. The following are detailed methodologies for key experiments cited in the characterization of mGlu4 PAMs.
Calcium Mobilization Assay for mGlu4 Potency and Selectivity
This functional assay is used to determine the potency of a PAM at the target receptor and its activity at other mGlu receptor subtypes that couple to the Gq signaling pathway (Group I: mGlu1 and mGlu5) or can be engineered to do so.
-
Cell Culture and Plating:
-
HEK293 or CHO cells stably expressing the human mGlu4 receptor co-expressed with a chimeric G-protein (e.g., Gqi5) are used. For selectivity testing, cells expressing other mGlu receptor subtypes (mGlu1, mGlu5) are utilized.
-
Cells are seeded in 384-well, black-walled, clear-bottom plates at a density of 20,000-30,000 cells per well in DMEM containing 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate.
-
Plates are incubated overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
The next day, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (1-2 µM). The dye is prepared in an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid) and often mixed with Pluronic F-127 to aid in dispersion.
-
Cells are incubated with the dye for 45-60 minutes at 37°C.
-
Following incubation, the dye is removed, and cells are washed with the assay buffer. 20 µL of assay buffer is then added to each well, and the plate is incubated for an additional 10 minutes at room temperature.
-
-
Compound Addition and Signal Detection:
-
This compound is serially diluted to generate a concentration-response curve.
-
Intracellular calcium flux is measured using a Functional Drug Screening System (FDSS) or a similar fluorescence plate reader.
-
A baseline fluorescence reading is established for approximately 3-10 seconds.
-
The test compound (this compound) is added to the cells, and the response is measured.
-
After a few minutes, a sub-maximal (EC₂₀) concentration of glutamate is added to the cells to assess the potentiating effect of the PAM.
-
Fluorescence readings are continuously recorded to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the potentiation of the glutamate response by the PAM.
-
Concentration-response curves are generated using a four-point logistical equation to determine the EC₅₀ value of the PAM.
-
GTPγS Binding Assay for G-Protein Activation
This assay measures the activation of G-proteins, a proximal event to receptor activation, and is particularly useful for Gi/o-coupled receptors like mGlu4.
-
Membrane Preparation:
-
Membranes are prepared from cells stably expressing the mGlu receptor of interest.
-
Cells are harvested and homogenized in a buffer containing EDTA and protease inhibitors.
-
The homogenate is centrifuged, and the resulting pellet is resuspended in a buffer without EDTA and stored at -80°C until use.
-
-
Assay Procedure:
-
Membrane homogenates (5-10 µg) are incubated in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂) supplemented with GDP (10 µM).
-
This compound at various concentrations is added to the membranes in the presence of an EC₂₀ concentration of glutamate.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (0.3 nM final concentration).
-
The mixture is incubated for 30-60 minutes at 25-30°C.
-
The reaction is terminated by rapid filtration through GF/B filters using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
-
Data Analysis:
-
The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
The data is used to generate concentration-response curves and determine the EC₅₀ and maximal efficacy of the PAM.
-
Mandatory Visualizations
Signaling Pathway of mGlu4 Receptor Modulation
The following diagram illustrates the canonical signaling pathway of the mGlu4 receptor and the modulatory effect of a positive allosteric modulator like this compound.
References
- 1. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Valiglurax and Other mGluR4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Valiglurax (VU2957) and other prominent metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulators (PAMs). The data presented is compiled from various preclinical studies to offer a comprehensive overview of their pharmacological profiles.
Introduction to mGluR4 and its Therapeutic Potential
Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] As a presynaptic autoreceptor, it plays a crucial role in modulating synaptic transmission by regulating the release of neurotransmitters like glutamate and GABA.[2] Activation of mGluR4 is a promising therapeutic strategy for a range of neurological and psychiatric disorders, most notably Parkinson's disease, where it may help to alleviate motor symptoms.[2][3] mGluR4 PAMs enhance the receptor's response to the endogenous ligand glutamate, offering a nuanced approach to receptor modulation compared to direct agonists.[1]
Comparative Pharmacological Data
The following table summarizes key in vitro and in vivo pharmacological data for this compound and other notable mGluR4 PAMs. It is important to note that these values are derived from different studies and experimental conditions, and direct comparisons should be made with caution.
| Compound | Potency (EC50) | Selectivity | In Vivo Model | Key Findings | Reference |
| This compound (VU2957) | hmGluR4: 64.6 nM, rmGluR4: 197 nM | Selective against other mGluRs (>10 µM) and MAO-A/B (>30 µM) | Haloperidol-Induced Catalepsy (HIC) in rats | Dose-dependent reversal of catalepsy with a MED of 1 mg/kg. Efficacy sustained for up to 6 hours. | |
| Foliglurax | Not explicitly stated | Not explicitly stated | MPTP-lesioned mice | Provided neuroprotective effects. | |
| PHCCC | 4.1 µM | Partial antagonist of mGluR1 (30%) | Reserpine-induced akinesia in rats | Reversed akinesia upon intracerebroventricular infusion. | |
| VU001171 | 650 nM | Highly selective for mGluR4 | Not specified in provided context | 36-fold shift of the glutamate response, the largest reported at the time. | |
| Lu AF21934 | Not explicitly stated | Not explicitly stated | L-DOPA-induced dyskinesia in rats and marmosets | Failed to reduce global dyskinesia scores. |
Signaling Pathways of mGluR4
Activation of mGluR4 typically leads to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels through its coupling with Gαi/o proteins. However, research also points to an alternative signaling pathway involving the activation of phospholipase C (PLC) and protein kinase C (PKC).
Caption: mGluR4 signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used in the evaluation of mGluR4 PAMs.
In Vitro Potency and Selectivity Assays
Objective: To determine the potency (EC50) of a compound at the target receptor and its selectivity against other related receptors.
General Protocol:
-
Cell Culture: Stably express the human or rat mGluR4 in a suitable cell line (e.g., HEK293).
-
Assay Principle: Utilize a functional assay that measures a downstream signaling event upon receptor activation. For Gαi/o-coupled receptors, this is often a measurement of intracellular cAMP levels or, in engineered cell lines, a calcium mobilization assay using a chimeric G-protein like Gqi5.
-
Procedure:
-
Plate the cells in a multi-well format.
-
Add the test compound (PAM) at various concentrations.
-
Add a sub-maximal concentration (EC20) of glutamate to stimulate the receptor.
-
Measure the resulting signal (e.g., fluorescence for calcium mobilization, luminescence for cAMP).
-
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.
-
Selectivity: Repeat the assay with cell lines expressing other mGluR subtypes to determine the compound's activity at off-target receptors.
In Vivo Efficacy Model: Haloperidol-Induced Catalepsy (HIC) in Rats
Objective: To assess the potential of a compound to reverse parkinsonian-like motor deficits in an animal model.
General Protocol:
-
Animals: Use adult male Sprague-Dawley or Wistar rats.
-
Induction of Catalepsy: Administer haloperidol (a dopamine D2 receptor antagonist) to induce a cataleptic state, characterized by a failure to correct an externally imposed posture.
-
Compound Administration: Administer the test compound (e.g., this compound) orally (p.o.) or via another relevant route at various doses.
-
Behavioral Assessment: At set time points after compound administration, measure the duration of catalepsy. A common method is the bar test, where the rat's forepaws are placed on a raised bar, and the time taken to remove them is recorded.
-
Data Analysis: Compare the catalepsy scores between the vehicle-treated and compound-treated groups to determine the minimum effective dose (MED) and the duration of action.
Caption: A typical preclinical drug discovery workflow.
Summary and Future Directions
This compound has demonstrated a promising preclinical profile with good potency, selectivity, and in vivo efficacy in a model of Parkinson's disease. While direct head-to-head comparative studies are lacking, the available data suggests it represents an advancement over earlier mGluR4 PAMs like PHCCC, which suffered from off-target effects. However, the clinical development of mGluR4 PAMs has faced challenges, as highlighted by the discontinuation of Foliglurax's development after a Phase 2 trial.
Future research should focus on direct, well-controlled comparative studies to clearly delineate the pharmacological and therapeutic advantages of different mGluR4 modulators. Furthermore, a deeper understanding of the nuanced roles of different mGluR4 signaling pathways may unveil opportunities for developing biased agonists that selectively engage pathways with greater therapeutic benefit and fewer side effects.
References
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
- 3. Discovery of VU2957 (this compound): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Valiglurax: A Comparative Guide for Researchers
A detailed comparison of the preclinical mGlu4 PAM Valiglurax with the clinically tested Foliglurax, offering insights into the challenges of translating animal model efficacy to human clinical trials for Parkinson's disease.
This guide provides a comprehensive assessment of the translational potential of this compound, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), by comparing its preclinical performance with that of Foliglurax, another mGlu4 PAM that progressed to Phase II clinical trials. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the challenges and considerations in advancing this class of compounds for the treatment of Parkinson's disease.
Mechanism of Action: Targeting the mGlu4 Receptor
Both this compound and Foliglurax are positive allosteric modulators of the mGlu4 receptor.[1] This receptor is a G-protein coupled receptor that plays a significant role in modulating synaptic transmission in the basal ganglia, a group of brain structures critical for motor control. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect pathway of the basal ganglia, contributing to motor symptoms. Selective activation of mGlu4 receptors can decrease the output of this indirect pathway, thereby helping to alleviate these motor deficits.[1] The therapeutic strategy behind mGlu4 PAMs is to enhance the effect of the endogenous neurotransmitter glutamate at these receptors, offering a non-dopaminergic approach to treating Parkinson's disease.
Below is a diagram illustrating the signaling pathway of the mGlu4 receptor.
Preclinical Performance: A Head-to-Head Comparison
This compound demonstrated a promising preclinical profile with high potency and good oral bioavailability across multiple species. Foliglurax also showed efficacy in preclinical models, which supported its advancement into human trials. The following tables summarize the available quantitative data for a direct comparison.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | Potency (EC50) | Source |
| This compound | human mGlu4 | PAM Assay | 64.6 nM | [1] |
| Foliglurax | mGlu4 | PAM Assay | 282–656 nM |
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Administration | Bioavailability (%) | t1/2 (h) | CLp (mL/min/kg) | Source |
| This compound | Rat | Oral | 100 | ~1-4 | 37.7 | [1] |
| Mouse | Oral | 79 | ~1-4 | 78.3 | [1] | |
| Dog | Oral | 37.5 | ~1-4 | 31.6 | ||
| Cynomolgus Monkey | Oral | 31.6 | ~1-4 | 17.7 | ||
| Foliglurax | Rat, Primate | Oral | High brain exposure | N/A | N/A |
N/A: Not available in the searched sources.
Table 3: Preclinical Efficacy in Animal Models of Parkinson's Disease
| Compound | Animal Model | Key Findings | Source |
| This compound | Rat (Haloperidol-Induced Catalepsy) | Dose-dependent reversal of catalepsy with a Minimum Effective Dose (MED) of 1 mg/kg (p.o.). Efficacy sustained for up to 6 hours. | |
| Foliglurax | Mouse (MPTP-lesioned) | Neuroprotective effects observed at 3 mg/kg, preventing MPTP-induced decreases in dopamine and its metabolites. | |
| Primate (MPTP-lesioned) | Reduced motor disability and alleviated L-DOPA-induced dyskinesia. | ||
| Rat, Marmoset (L-DOPA-induced dyskinesia) | Did not reduce pre-established abnormal involuntary movements (AIMs). |
From Animal Models to Humans: The Translational Gap
The journey from promising preclinical data to successful clinical application is fraught with challenges, as exemplified by the divergent paths of this compound and Foliglurax.
This compound: A Preclinical Setback
Despite its excellent preclinical pharmacology and efficacy in a rodent model of Parkinson's disease, this compound did not advance to human clinical trials. The primary reason for its discontinuation was the inability to develop a formulation that could provide sufficient drug exposure in longer-term toxicology studies to ensure an adequate safety margin for human trials. This highlights a critical hurdle in drug development where physicochemical properties and formulation challenges can halt the progress of an otherwise promising candidate.
Foliglurax: A Clinical Disappointment
Foliglurax, on the other hand, successfully navigated the preclinical and early clinical stages, demonstrating safety and tolerability in healthy volunteers. However, it ultimately failed in a Phase II clinical trial (the AMBLED study) to demonstrate a statistically significant improvement in "off" time (the primary endpoint) or dyskinesia (a secondary endpoint) in Parkinson's disease patients compared to placebo.
Table 4: Clinical Trial Outcome for Foliglurax
| Trial | Phase | Indication | Primary Endpoint | Outcome | Source |
| AMBLED Study | II | Parkinson's Disease | Change from baseline in daily awake "off" time | Did not meet the primary endpoint. No significant difference compared to placebo. |
The failure of Foliglurax in the clinical setting, despite positive preclinical results in primate models, underscores the predictive limitations of current animal models for Parkinson's disease. While these models are invaluable for understanding disease mechanisms and for initial efficacy screening, they do not fully recapitulate the complexity and heterogeneity of the human disease.
Below is a diagram illustrating the translational research workflow from preclinical animal models to human clinical trials.
Experimental Protocols
Haloperidol-Induced Catalepsy (HIC) in Rats (for this compound)
This model is used to assess the potential of a compound to alleviate parkinsonian-like motor deficits.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are administered the test compound (e.g., this compound) or vehicle orally (p.o.).
-
After a set pre-treatment time (e.g., 60 minutes), catalepsy is induced by an intraperitoneal (i.p.) injection of haloperidol (a dopamine D2 receptor antagonist), typically at a dose of 0.5-1.5 mg/kg.
-
Catalepsy is assessed at various time points post-haloperidol injection (e.g., 30, 60, 90, 120 minutes).
-
The "bar test" is commonly used for assessment. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency to remove both paws from the bar is measured, with a pre-defined cut-off time (e.g., 180 seconds).
-
-
Endpoint: A significant reduction in the latency to move from the bar compared to the vehicle-treated group indicates efficacy.
MPTP-Lesioned Primate Model of Parkinson's Disease (for Foliglurax)
This is a widely used non-human primate model that closely mimics the motor symptoms of Parkinson's disease.
-
Animals: Typically macaques or marmosets.
-
Procedure:
-
Parkinsonism is induced by systemic administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra.
-
The severity of parkinsonian motor symptoms (e.g., bradykinesia, rigidity, tremor) is rated using a standardized clinical rating scale adapted for primates.
-
Animals are often treated with L-DOPA to induce dyskinesias, modeling a common complication of long-term dopamine replacement therapy.
-
The test compound (e.g., Foliglurax) is administered, often as an adjunct to L-DOPA, and its effects on both parkinsonian symptoms and L-DOPA-induced dyskinesia are evaluated.
-
-
Endpoints: Improvement in motor disability scores and reduction in the severity of dyskinesia are the primary measures of efficacy.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease (for Foliglurax)
This is a classic rodent model of Parkinson's disease that involves the targeted destruction of dopaminergic neurons.
-
Animals: Male rats (e.g., Sprague-Dawley or Wistar).
-
Procedure:
-
A unilateral lesion of the nigrostriatal dopamine pathway is created by stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.
-
The lesion induces motor asymmetry, which can be quantified by observing the rat's rotational behavior in response to a dopamine agonist (e.g., apomorphine, which induces contralateral rotations) or a dopamine-releasing agent (e.g., amphetamine, which induces ipsilateral rotations).
-
The test compound (e.g., Foliglurax) is administered, and its ability to reduce the number of rotations is assessed.
-
-
Endpoint: A significant decrease in the net rotations per minute compared to the vehicle-treated group is indicative of an anti-parkinsonian effect.
Conclusion
The cases of Valiglux and Foliglurax provide a stark illustration of the complexities inherent in translating preclinical findings from animal models to successful human therapeutics. This compound, despite a strong preclinical package, was halted by formulation and toxicology hurdles, a critical reminder of the importance of "drug-like" properties. Foliglurax's journey, while reaching a later stage, highlights the limitations of even the most sophisticated animal models in predicting clinical efficacy in a heterogeneous human disease like Parkinson's.
For researchers in this field, these findings underscore the need for:
-
Early and thorough assessment of physicochemical and pharmacokinetic properties to ensure a viable path to clinical development.
-
Continued refinement of animal models to better mimic the progressive nature and multifaceted pathology of Parkinson's disease.
-
The development of translational biomarkers that can bridge the gap between preclinical and clinical studies, allowing for more informed decision-making.
While the mGlu4 receptor remains a promising target for the treatment of Parkinson's disease, the experiences with this compound and Foliglurax serve as a crucial guide for future drug development efforts, emphasizing a multi-faceted approach that goes beyond demonstrating efficacy in animal models.
References
Safety Operating Guide
Proper Disposal of Valiglurax: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Valiglurax, a potent and selective mGlu4 positive allosteric modulator.
Adherence to these guidelines is crucial for minimizing environmental impact and ensuring the safety of all laboratory personnel. All chemical waste, including this compound and any materials contaminated with it, should be treated as hazardous unless explicitly confirmed otherwise by institutional safety officers.[1]
This compound Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is essential for understanding the compound's characteristics and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀F₃N₅ | MedChemExpress |
| Molecular Weight | 329.28 g/mol | MedChemExpress |
| CAS Number | 1976050-09-5 | InvivoChem, MedChemExpress |
| EC₅₀ (hmGlu4/Gqi5) | 64.6 nM | InvivoChem, MedChemExpress |
| EC₅₀ (rmGlu4 GIRK) | 197 nM | MedChemExpress |
| Solubility in DMSO | 83.33 mg/mL (253.07 mM) | MedChemExpress |
| Storage (Solid) | -20°C for up to 3 years | TargetMol |
| Storage (In Solvent) | -80°C for up to 1 year | TargetMol |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound and associated waste materials. This procedure is based on general best practices for laboratory chemical waste management.
1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Nitrile gloves
-
Safety glasses with side shields or chemical splash goggles
-
Laboratory coat
2. Waste Segregation: Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure compliant disposal.[2][3]
-
Solid Waste:
-
Place unused or expired solid this compound powder, contaminated weighing paper, pipette tips, and other contaminated solid materials into a designated, clearly labeled hazardous waste container for solid chemical waste.[2]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, clearly labeled hazardous waste container. The container should specify the contents, including all solvents used (e.g., "this compound in DMSO/Saline"). Do not mix with incompatible waste streams.[2]
-
-
Sharps Waste:
-
Dispose of any needles, syringes, or other contaminated sharps used in the handling of this compound in a designated sharps container.
-
3. Container Management: Proper management of waste containers is essential for safety and compliance.
-
All hazardous waste containers must be kept securely closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.
-
Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory.
4. Final Disposal:
-
Never dispose of this compound down the sink or in the regular trash. Chemical waste must be disposed of through your institution's designated hazardous waste management program.
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for the final disposal of chemical waste.
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agents. Dispose of all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway Context: mGluR4 Activation
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Understanding its mechanism of action provides context for its biological significance. The following diagram illustrates the canonical signaling pathway of mGluR4.
Caption: Simplified mGluR4 signaling pathway with this compound modulation.
References
Personal protective equipment for handling Valiglurax
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling, storage, and disposal of Valiglurax (also known as VU0652957 and VU2957). This compound is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), investigated for its potential therapeutic applications in conditions such as Parkinson's disease. Due to its potent biological activity, adherence to strict safety protocols is imperative to ensure personnel safety and experimental integrity.
I. Personal Protective Equipment (PPE)
Given that this compound is a potent, biologically active compound, appropriate PPE must be worn at all times to prevent inhalation, ingestion, and skin contact. The following PPE is mandatory when handling this compound in powdered or solution form:
-
Gloves: Two pairs of nitrile gloves should be worn. Change the outer pair immediately if contaminated.
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing.
-
Lab Coat: A fully buttoned lab coat is required.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator is necessary to prevent inhalation of the fine powder.
II. Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
A. Storage:
This compound is available as a solid powder. Recommendations for storage include:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1] | Store in a tightly sealed container. |
| Stock Solutions | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| Short-Term Storage (Solutions) | 4°C | Up to 1 week[1] |
B. Preparation of Solutions:
This compound exhibits specific solubility characteristics that must be considered when preparing solutions for in vitro and in vivo studies.
| Solvent | Maximum Solubility | Notes |
| DMSO | 112.5 mg/mL (341.7 mM)[1] | Sonication is recommended to aid dissolution.[1] |
In Vitro Experimental Workflow:
Below is a general workflow for preparing this compound for in vitro experiments, such as cell-based assays.
Workflow for in vitro experiment preparation.
In Vivo Formulation Protocol:
For animal studies, this compound can be formulated for oral administration. A common vehicle for this compound is a multi-component system.
Step-by-Step Formulation Guide:
-
Prepare the Vehicle: In a sterile container, combine the vehicle components in the following order:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolve this compound: Add the weighed this compound powder to the prepared vehicle.
-
Ensure Complete Dissolution: Vortex or sonicate the mixture until a clear solution is obtained. The solubility in this formulation is reported to be ≥ 2.5 mg/mL.
III. Disposal Plan
All materials contaminated with this compound, including unused solutions, empty vials, and contaminated PPE, must be disposed of as hazardous chemical waste.
Disposal Procedures:
-
Segregate Waste: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of the contents, including "this compound."
-
PPE Disposal: Contaminated gloves, disposable lab coats, and other solid waste should be placed in the designated hazardous waste container.
-
Sharps: Needles and syringes used for administration must be disposed of in a sharps container designated for chemically contaminated sharps.
-
Decontamination: Work surfaces should be decontaminated with a suitable solvent (e.g., 70% ethanol) followed by a detergent solution. All cleaning materials must also be disposed of as hazardous waste.
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.
IV. Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill involves a significant amount of powder, avoid creating dust. Cover the spill with an absorbent material. Decontaminate the area using appropriate cleaning agents. All cleanup materials must be disposed of as hazardous waste. Notify your institution's EHS department. |
V. Signaling Pathway Context
This compound acts as a positive allosteric modulator of mGlu4, a G-protein coupled receptor. Its mechanism of action involves enhancing the receptor's response to the endogenous ligand, glutamate. This modulation is of therapeutic interest in neurological disorders where dampening of specific neural circuits is desired.
This compound signaling pathway modulation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
